4-(3-Aminophenyl)-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-aminophenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSDXYOFOGILDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598981 | |
| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179627-06-6 | |
| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Anomaly in Chemical Identifier: CAS 179627-06-6
A comprehensive search for the chemical compound designated by CAS Registry Number 179627-06-6 has yielded no definitive molecular formula or weight. This suggests a potential issue with the provided identifier, as it does not correspond to a readily available entry in major chemical databases.
Researchers, scientists, and drug development professionals rely on accurate and verifiable chemical identifiers for the synthesis, analysis, and application of compounds. The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. An extensive search for CAS 179627-06-6 has been conducted across multiple chemical and scientific databases. The search did not retrieve any specific chemical entity, its corresponding molecular formula, or its molecular weight.
This lack of information prevents the creation of an in-depth technical guide as requested. The foundational data required to discuss a compound's properties, mechanism of action, relevant signaling pathways, and experimental protocols is unavailable.
Possible Reasons for Data Unavailability:
-
Typographical Error: The provided CAS number may contain a typographical error. CAS numbers have a specific format and a check digit, and any deviation can lead to a failed search.
-
Novel or Undisclosed Compound: The CAS number could belong to a very new, proprietary, or otherwise undisclosed compound that has not yet been populated in public-facing databases.
-
Incorrect Identifier: The number may have been erroneously associated with the intended topic.
Without the correct chemical identity, it is not possible to provide the requested in-depth technical guide with the required scientific integrity and authoritative grounding. We recommend verifying the CAS number for accuracy. Once a valid chemical identifier is provided, a comprehensive technical guide can be developed.
The N,N-Dimethylbenzamide Scaffold: A Privileged Substructure in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The N,N-dimethylbenzamide moiety represents a classic example of a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of therapeutics and other valuable chemical agents across diverse fields. This guide provides a comprehensive technical overview of the N,N-dimethylbenzamide core, exploring its significance in drug discovery, key therapeutic applications, fundamental synthetic strategies, and the critical role of structure-activity relationship (SAR) studies in lead optimization. We will delve into specific examples, from well-established insect repellents to cutting-edge anticancer agents, offering field-proven insights and detailed experimental workflows to empower researchers in their quest for novel therapeutics.
The Benzamide Moiety: A Foundation for Diverse Bioactivity
The benzamide scaffold is a cornerstone in the design of bioactive molecules.[1] Its prevalence in approved drugs and clinical candidates stems from its unique combination of physicochemical properties. The amide bond is relatively stable to metabolic degradation and can participate in crucial hydrogen bonding interactions with biological targets. The aromatic ring provides a rigid core for the attachment of various functional groups, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. N,N-disubstitution on the amide nitrogen, as in N,N-dimethylbenzamide, further enhances metabolic stability by precluding N-dealkylation and can influence the molecule's conformation and lipophilicity.
Benzamide derivatives are known to exhibit a wide array of pharmacological effects, including:
-
Central Nervous System (CNS) Activity: Many analogs act as anticonvulsants, antipsychotics, and antiemetics, often through interactions with dopamine and serotonin receptors.[1]
-
Enzyme Inhibition: This scaffold is central to the design of potent inhibitors for enzymes like histone deacetylases (HDACs) and various protein kinases, which are key targets in oncology.[1][2]
-
Insect Repellency: The most famous example is DEET (N,N-diethyl-m-toluamide), a close structural relative of N,N-dimethylbenzamide, highlighting the class's ability to modulate insect behavior.[1]
-
Antimicrobial and Antiplasmodial Activity: Research has also uncovered the potential for benzamide derivatives to combat bacterial, fungal, and parasitic infections.[1][3]
Key Therapeutic Applications of N,N-Dimethylbenzamide Derivatives
Anticancer Agents
The N,N-dimethylbenzamide core has been successfully incorporated into potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.
2.1.1. Protein Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The N-phenylbenzamide linker, a common feature in many kinase inhibitors, positions key pharmacophoric groups in the ATP-binding pocket of these enzymes.[4]
-
Bcr-Abl Kinase Inhibitors: A series of 3-substituted benzamide derivatives, structurally related to imatinib (Gleevec), have shown potent inhibitory activity against the Bcr-Abl tyrosine kinase, which is the causative agent of chronic myeloid leukemia (CML).[5] One such compound, NS-187, has demonstrated promise for treating imatinib-resistant CML.[5]
-
Other Kinase Targets: Researchers have designed and synthesized novel 4-methylbenzamide derivatives containing substituted purines that exhibit inhibitory activity against a panel of cancer cell lines.[2] For instance, compounds with a N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone linked to a 2,6-dichloropurine showed significant activity against K562 and HL-60 leukemia cell lines, with IC50 values in the low micromolar range.[2]
Below is a simplified representation of a common signaling pathway targeted by such inhibitors.
Caption: Inhibition of the Bcr-Abl signaling pathway by an N,N-dimethylbenzamide derivative.
2.1.2. Histone Deacetylase (HDAC) Inhibitors
HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression.[6] Their inhibition can lead to cell-cycle arrest and apoptosis in cancer cells. Many HDAC inhibitors consist of three key components: a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme.[6] Benzamide derivatives have been extensively explored as effective zinc-binding moieties.[6][7]
The design of N-substituted benzamide derivatives based on the structure of Entinostat (MS-275), a clinical-stage HDAC inhibitor, has yielded compounds with potent anti-proliferative activity against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562).[8]
Neuroactive Agents
-
Acetylcholinesterase (AChE) Inhibitors: AChE inhibitors are the primary treatment for Alzheimer's disease. A series of benzamide and picolinamide derivatives with a dimethylamine side chain were synthesized and evaluated for AChE inhibitory activity.[9][10] The position of the dimethylamine group was found to significantly influence activity and selectivity, with some compounds showing potent inhibition with IC50 values in the low micromolar range.[9][10] Molecular docking studies suggest these compounds can bind to both the catalytic and peripheral sites of the enzyme.[10]
-
Anticonvulsant Activity: Certain N-substituted benzamide derivatives have shown significant anticonvulsant activity in animal models.[11] The structural features of these molecules allow them to interact with specific binding sites in the CNS, leading to a reduction in seizure activity.[11]
Insect Repellents
The most widely used insect repellent, DEET (N,N-diethyl-m-toluamide), is a close analog of N,N-dimethylbenzamide.[12] While the exact mechanism of action is still under investigation, it is believed to act through multiple pathways.[12][13] DEET can interfere with the function of insect odorant receptors, effectively "confusing" them or "masking" human odors.[13][14] It can also act as a contact repellent, activating chemoreceptors on the insects' legs and mouthparts.[12][13] The success of DEET underscores the potential of other N,N-dialkylbenzamides as effective insect repellents.[15]
Synthetic Strategies and Methodologies
The synthesis of N,N-dimethylbenzamide derivatives is typically straightforward and can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
General Synthetic Approaches
-
Acyl Chloride Method: This is a widely used and generally high-yielding method that involves converting a substituted benzoic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The activated acyl chloride is then reacted with dimethylamine to form the desired amide.[15]
-
Coupling Agent-Mediated Amidation: This approach allows for the direct formation of the amide bond from a carboxylic acid and an amine, avoiding the need to isolate the acyl chloride. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole).[15]
-
Copper-Catalyzed Reactions: More recent methods include copper-catalyzed one-pot reactions that can generate N,N-dimethylbenzamides from starting materials like benzyl cyanides and aryl iodides, using N,N-dimethylformamide (DMF) as the amide source.[16]
Detailed Experimental Protocol: Acyl Chloride Method
This protocol describes a representative synthesis of N,N-dimethyl-4-nitrobenzamide, a common intermediate.
Objective: To synthesize N,N-dimethyl-4-nitrobenzamide from 4-nitrobenzoic acid.
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Aqueous solution of dimethylamine (e.g., 40%)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acyl Chloride Formation:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 1.5-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Add dry DCM to the residue to obtain a solution of 4-nitrobenzoyl chloride. This is typically used in the next step without further purification.
-
-
Amidation:
-
In a separate flask, dissolve dimethylamine (1.2 eq) and triethylamine (3.0 eq) in DCM and cool the mixture in an ice-water bath.
-
Slowly add the solution of 4-nitrobenzoyl chloride prepared in the previous step to the cooled amine solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or by recrystallization to afford the pure N,N-dimethyl-4-nitrobenzamide.
-
Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be compared to literature values.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the N,N-dimethylbenzamide scaffold is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties.
SAR in Anticancer Derivatives
For benzamide-based HDAC and kinase inhibitors, SAR studies have revealed several key principles:[8][17]
-
Substitution on the Benzene Ring: The position and nature of substituents on the phenyl ring are critical. For some HDAC inhibitors, a 2-substituent on the phenyl ring is important for activity.[8] In contrast, the presence of a chlorine atom or a nitro group on the same ring can significantly decrease anti-proliferative activity.[8]
-
The "Linker" Region: In many kinase inhibitors, the benzamide is part of a larger structure that links to another heterocyclic system. The length and flexibility of this linker can dramatically impact binding affinity.[2]
-
The N,N-Dimethyl Group: While providing metabolic stability, this group can be modified to explore interactions with specific sub-pockets of the target enzyme. For example, replacing it with a larger cyclic amine could enhance potency or alter selectivity.
Data Summary: Bioactivity of Benzamide Derivatives
The following table summarizes the in vitro activity of selected benzamide derivatives against various targets. This data is illustrative and highlights the potency that can be achieved with this scaffold.
| Compound ID | Target/Cell Line | Bioactivity (IC₅₀) | Reference |
| 7a (Picolinamide Derivative) | Acetylcholinesterase (AChE) | 2.49 µM | [9] |
| Compound 7 | K562 (Leukemia) | 2.27 µM | [2] |
| Compound 7 | HL-60 (Leukemia) | 1.42 µM | [2] |
| Compound 10 | K562 (Leukemia) | 2.53 µM | [2] |
| Compound 10 | HL-60 (Leukemia) | 1.52 µM | [2] |
| Compound 37 | Plasmodium falciparum (NF54) | 0.269 µM | [3] |
In Vitro and In Silico Evaluation Workflows
A robust drug discovery campaign requires a combination of experimental testing and computational modeling to efficiently identify and optimize lead compounds.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following workflow outlines a typical procedure for evaluating the inhibitory activity of newly synthesized N,N-dimethylbenzamide derivatives against a target protein kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
In Silico Modeling in Lead Discovery
Computational techniques are indispensable for accelerating the drug discovery process.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. For N,N-dimethylbenzamide derivatives, docking studies can help visualize how they fit into the active site of enzymes like AChE or various kinases, elucidating key binding interactions and guiding the design of more potent analogs.[7][10]
-
3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models correlate the biological activity of a series of compounds with their three-dimensional properties (e.g., steric and electrostatic fields). These models can be used to predict the activity of novel, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.[7]
Challenges and Future Directions
While the N,N-dimethylbenzamide scaffold offers significant advantages, researchers must be mindful of potential challenges. Off-target effects are always a concern, and thorough selectivity profiling is essential. Additionally, the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of new derivatives must be carefully optimized to ensure adequate drug exposure and minimize toxicity.
The future of N,N-dimethylbenzamide derivatives in drug discovery remains bright. The versatility of this scaffold, combined with modern synthetic methods and computational design tools, will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases. Continued exploration of novel substitution patterns and the application of these derivatives to new biological targets will be key areas of research in the coming years.
References
- Benchchem. (n.d.). Comparative Guide to the Synthesis and Bioactivity of N,N,4-trimethylbenzamide and Structurally Related Analogs.
- Wikipedia. (2024). DEET.
- Benchchem. (n.d.). Unveiling the Biological Potential of N,N,4-trimethylbenzamide: A Technical Overview of a Sparsely Explored Molecule.
- Request PDF. (n.d.). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. ResearchGate.
- Swale, D. R., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell Biology and Toxicology, 27(2), 149–157.
- MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
- Guda, T., et al. (2017). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology.
- MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
- PubMed. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
- ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. PMC - NIH.
- Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- MDPI. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta.
- Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PMC.
- Scilit. (n.d.). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues.
- Qiu, H., et al. (n.d.). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Sigma-Aldrich.
- Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Semantic Scholar.
- PubMed. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
- ResearchGate. (n.d.). (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
- Sigma-Aldrich. (n.d.). N,N-Dimethylbenzamide 99 611-74-5.
- ResearchGate. (2015). (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.
- Scientific Research Publishing. (n.d.). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening.
- PubChem. (n.d.). N,N-Dimethylbenzamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening [scirp.org]
- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. DEET - Wikipedia [en.wikipedia.org]
- 13. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius [frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
Solubility profile of 4-(3-aminophenyl)-N,N-dimethylbenzamide in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-(3-aminophenyl)-N,N-dimethylbenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(3-aminophenyl)-N,N-dimethylbenzamide, a compound of interest in pharmaceutical and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from structurally related compounds, outlines established methodologies for solubility determination, and details the thermodynamic analysis required for a complete solubility profile. By leveraging principles of physical chemistry and established analytical techniques, this document serves as a valuable resource for researchers working with novel benzamide derivatives.
Introduction to 4-(3-aminophenyl)-N,N-dimethylbenzamide
4-(3-aminophenyl)-N,N-dimethylbenzamide (CAS No. 179627-06-6) is a substituted aromatic amide with a molecular formula of C15H16N2O and a molecular weight of 240.30 g/mol .[1] Its structure, featuring a polar amide group, a basic amino group, and a largely nonpolar aromatic framework, suggests a nuanced solubility profile across a range of organic solvents. Understanding this profile is critical for a variety of applications, including:
-
Process Chemistry and Crystallization: Selecting appropriate solvents for synthesis, purification, and controlled crystallization is paramount for achieving desired purity and polymorphs.
-
Pharmaceutical Formulation: For drug development, solubility in various excipients and solvent systems dictates bioavailability and the feasibility of different dosage forms.
-
Analytical Method Development: The choice of solvent is crucial for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopic techniques.
Principles of Solubility: A Predictive Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. The structure of 4-(3-aminophenyl)-N,N-dimethylbenzamide suggests the following solubility characteristics:
-
Polar Amide and Amino Groups: The presence of both a tertiary amide (-CON(CH3)2) and a primary amine (-NH2) group imparts polarity to the molecule. The amide group can act as a hydrogen bond acceptor, while the amino group can both donate and accept hydrogen bonds. This will favor solubility in polar protic and aprotic solvents.
-
Aromatic Rings and N,N-dimethyl Substitution: The two benzene rings and the dimethyl groups on the amide nitrogen contribute to the molecule's nonpolar character. This will enhance solubility in less polar organic solvents.[2]
Based on the solubility of structurally analogous compounds like N,N-dimethylbenzamide and 4-aminobenzamide, we can predict the solubility of 4-(3-aminophenyl)-N,N-dimethylbenzamide to be favorable in a range of common organic solvents.[2][3][4] For instance, N,N-dimethylbenzamide is highly soluble in ethanol, acetone, and chloroform.[4] 4-aminobenzamide shows good solubility in polar solvents like methanol, DMF, and NMP.[3] Therefore, it is anticipated that 4-(3-aminophenyl)-N,N-dimethylbenzamide will exhibit good solubility in polar aprotic solvents (e.g., DMF, DMSO, acetone) and polar protic solvents (e.g., ethanol, methanol), with moderate to low solubility in nonpolar solvents (e.g., hexane, toluene).
Experimental Determination of Solubility: The Shake-Flask Method
To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely adopted technique.[2] This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol
Materials:
-
4-(3-aminophenyl)-N,N-dimethylbenzamide (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker with a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid 4-(3-aminophenyl)-N,N-dimethylbenzamide to several vials. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 298.15 K).
-
Agitate the mixtures for a sufficient duration to reach equilibrium (typically 24-72 hours). The required time should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation and Sampling:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of 4-(3-aminophenyl)-N,N-dimethylbenzamide of known concentrations in the same solvent.
-
Accurately dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the solute in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[5][6]
-
Calculate the solubility as the concentration of the saturated solution, taking into account the dilution factor.
-
Data Presentation and Thermodynamic Analysis
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.
Table 1: Hypothetical Solubility Data for 4-(3-aminophenyl)-N,N-dimethylbenzamide at 298.15 K
| Solvent | Dielectric Constant (approx.) | Solubility (mol/L) |
| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Value] |
| Ethanol | 24.5 | [Experimental Value] |
| Acetone | 20.7 | [Experimental Value] |
| Dichloromethane | 8.9 | [Experimental Value] |
| Toluene | 2.4 | [Experimental Value] |
| n-Hexane | 1.9 | [Experimental Value] |
Thermodynamic Modeling
The temperature dependence of solubility can be described by the van't Hoff equation, which allows for the calculation of the thermodynamic parameters of dissolution, including the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution.
The Gibbs free energy of dissolution can be calculated using the following equation:
ΔG° = -RT ln(x)
where:
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
-
x is the mole fraction solubility of the solute
The enthalpy and entropy of dissolution can be determined from the slope and intercept of a plot of ln(x) versus 1/T, based on the integrated form of the van't Hoff equation:
ln(x) = - (ΔH°/R) * (1/T) + (ΔS°/R)
Caption: Logical relationship for the thermodynamic analysis of solubility data.
A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS° suggests that the system becomes more disordered upon dissolution. The sign and magnitude of ΔG° indicate the spontaneity of the dissolution process.
Conclusion
This technical guide has provided a comprehensive overview of the key considerations for determining and understanding the solubility profile of 4-(3-aminophenyl)-N,N-dimethylbenzamide in organic solvents. By combining predictive analysis based on molecular structure with a robust experimental methodology like the shake-flask method, researchers can obtain accurate and reliable solubility data. Furthermore, the application of thermodynamic models allows for a deeper understanding of the dissolution process, providing valuable insights for process development, formulation, and other research applications.
References
Sources
The Compass of Molecular Design: A Technical Guide to Pharmacophore Modeling of Amino-Substituted Biphenyl Amides
This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to the nuanced chemical space of amino-substituted biphenyl amides. Designed for researchers, medicinal chemists, and computational scientists in the field of drug discovery, this document moves beyond rote protocol recitation. Instead, it offers a strategic framework grounded in scientific first principles and field-proven insights, empowering you to not only execute but also to innovate within your own research endeavors.
Strategic Imperative: Why Pharmacophore Modeling for Amino-Substituted Biphenyl Amides?
The amino-substituted biphenyl amide scaffold is a privileged motif in modern medicinal chemistry, appearing in a diverse array of biologically active agents. These compounds are known to target a range of therapeutically relevant proteins, including but not limited to Poly (ADP-ribose) polymerase-1 (PARP-1), Fatty Acid Amide Hydrolase (FAAH), and various G-protein coupled receptors (GPCRs) like the 5-hydroxytryptamine 2B (5-HT2B) receptor.[1][2][3] The inherent flexibility of the biphenyl core, characterized by the torsional rotation around the central carbon-carbon single bond, presents both a challenge and an opportunity in drug design.[4][5]
Pharmacophore modeling provides a robust computational strategy to distill the essential three-dimensional arrangement of chemical features required for biological activity. By focusing on these key interaction points, we can transcend the limitations of two-dimensional structure-activity relationships (SAR) and navigate the complex conformational landscape of biphenyl amides to identify novel, potent, and selective modulators.
The Duality of Approach: Ligand-Based vs. Structure-Based Modeling
The choice between a ligand-based and a structure-based pharmacophore modeling approach is dictated by the availability of high-resolution structural data for the target of interest.
-
Ligand-Based Pharmacophore Modeling (LBPM): In the absence of a target structure, LBPM leverages the collective chemical information from a set of known active and inactive molecules. The fundamental premise is that compounds with similar biological activity share a common set of steric and electronic features arranged in a specific 3D geometry.
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-quality crystal structure of the target protein, preferably in complex with a ligand, is available, SBPM becomes the preferred method. This approach directly maps the key interaction points within the binding site, providing a more direct and often more accurate pharmacophoric hypothesis.[1][6]
The following sections will detail the experimental workflows for both approaches, with specific considerations for the amino-substituted biphenyl amide scaffold.
Ligand-Based Pharmacophore Modeling Workflow
This workflow is particularly useful when exploring a novel target or when structural information is limited.
Step-by-Step Methodology
-
Dataset Curation:
-
Assemble a structurally diverse set of amino-substituted biphenyl amides with a wide range of biological activities (e.g., IC50 or Ki values).
-
The training set should ideally consist of at least 15-20 molecules.
-
Include both highly active and inactive compounds to enhance the model's ability to discriminate.
-
-
Conformational Analysis:
-
This is a critical step for flexible molecules like biphenyl amides.[4][5]
-
Generate a diverse ensemble of low-energy conformers for each molecule in the training set.
-
Employ a robust conformational search algorithm (e.g., Monte Carlo, systematic search) with an appropriate force field (e.g., MMFF94, OPLS3e).
-
-
Pharmacophore Feature Definition:
-
Identify the key chemical features present in the training set molecules. For amino-substituted biphenyl amides, these typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) or Aromatic (AR) features
-
Positive Ionizable (PI) or Negative Ionizable (NI) features
-
-
-
Pharmacophore Model Generation:
-
Utilize a pharmacophore generation algorithm (e.g., HipHop, HypoGen) to identify common feature arrangements among the active molecules.
-
The algorithm will align the conformers of the active compounds and generate a series of pharmacophore hypotheses.
-
-
Model Validation:
-
Internal Validation: Assess the ability of the generated models to correctly classify the training set compounds.
-
External Validation: Challenge the best models with a test set of molecules not used in model generation. The test set should also contain both active and inactive compounds.
-
Statistical Metrics: Evaluate the models using metrics such as the Enrichment Factor (EF), Receiver Operating Characteristic (ROC) curve analysis, and the Güner-Henry (GH) score. A GH score above 0.7 generally indicates a good model.[1]
-
Data Presentation
| Hypothesis | Features | Correlation Coefficient (r) | Cost Difference | Enrichment Factor (EF) | GH Score |
| Hypo-1 | 2 HBA, 1 HBD, 2 AR | 0.95 | 65.2 | 15.8 | 0.82 |
| Hypo-2 | 1 HBA, 1 HBD, 2 HY | 0.91 | 58.7 | 12.3 | 0.75 |
| ... | ... | ... | ... | ... | ... |
Table 1: Example of a summary table for ligand-based pharmacophore model validation.
Logical Workflow Diagram
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Structure-Based Pharmacophore Modeling Workflow
This approach offers a more targeted and often more accurate path to identifying novel ligands.
Step-by-Step Methodology
-
Target Preparation:
-
Obtain a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).
-
Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules that are not involved in key interactions.
-
-
Binding Site Identification:
-
Define the binding site based on the co-crystallized ligand or through computational pocket detection algorithms.
-
-
Interaction Mapping:
-
Analyze the interactions between the protein and a known ligand (if available).
-
Identify key hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
-
-
Pharmacophore Model Generation:
-
Model Refinement and Validation:
-
Refine the generated pharmacophore by adding excluded volume spheres to represent the steric constraints of the binding pocket.
-
Validate the model by its ability to retrieve known active compounds from a database of decoys.
-
Data Presentation
| Feature Type | Interacting Residue | Distance (Å) | Vector |
| HBA | Gly202 (backbone NH) | 2.9 | Yes |
| HBD | Ser243 (sidechain OH) | 3.1 | Yes |
| AR | Tyr235 (sidechain) | 4.5 | No |
| HY | Val215 (sidechain) | 3.8 | No |
Table 2: Example of a summary table for structure-based pharmacophore features.
Experimental Workflow Diagram
Caption: Structure-Based Pharmacophore Modeling Workflow.
Case Study: Pharmacophore-Based Design of 5-HT2B Receptor Antagonists
A notable application of pharmacophore modeling to biphenyl amides is the development of selective 5-HT2B receptor antagonists.[3][8] In this study, a structure-based pharmacophore model was generated from a doxepin-induced fit model of the 5-HT2B receptor.[3] The key pharmacophoric features identified were:
-
A protonated amine for a salt bridge interaction with Asp3.32.
-
A hydrophobic group.
-
An additional hydrogen bond with Asn6.55.
By aligning a known biphenyl amide lead compound with this pharmacophore, researchers were able to rationally design a novel biphenyl amide-tryptamine hybrid with significantly improved potency and selectivity.[3] This case study underscores the power of pharmacophore modeling to guide the optimization of lead compounds.
Advanced Considerations and Best Practices
-
Dynamic Pharmacophore Modeling: For targets with significant flexibility, consider using molecular dynamics (MD) simulations to generate an ensemble of protein conformations.[7][9] This "dynamic pharmacophore" approach can provide a more realistic representation of the binding site and improve the accuracy of virtual screening.[9]
-
Conformational Restraint: For the biphenyl core, it is crucial to adequately sample the torsional landscape. Be mindful that ortho-substituents can significantly restrict rotation and influence the preferred conformation.[5]
-
Integrated Approaches: Pharmacophore modeling is most powerful when integrated with other computational techniques such as molecular docking and QSAR.[1] Hits from a pharmacophore-based virtual screen should be subsequently docked into the target's binding site to refine their binding poses and prioritize them for experimental testing.
Conclusion
Pharmacophore modeling is an indispensable tool in the modern drug discoverer's arsenal, particularly for navigating the chemical space of complex scaffolds like amino-substituted biphenyl amides. By embracing a scientifically rigorous and strategically sound approach, researchers can leverage this technique to accelerate the identification and optimization of novel therapeutics. This guide provides the foundational knowledge and practical workflows to empower your own successful application of pharmacophore modeling.
References
-
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019). PMC. [Link]
-
Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure. (2011). PubMed. [Link]
-
Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. (n.d.). PMC. [Link]
-
Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. (2025). ResearchGate. [Link]
-
Pharmacophore Modeling, Virtual and Biological Screening Studies to Identify Novel PARP1 Inhibitors. (n.d.). PubMed. [Link]
-
Pharmacophore-based tailoring of biphenyl amide derivatives as selective 5-hydroxytryptamine 2B receptor antagonists. (n.d.). PMC. [Link]
-
Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. (2017). PLOS ONE. [Link]
-
Approximating protein flexibility through dynamic pharmacophore models: application to fatty acid amide hydrolase (FAAH). (n.d.). PMC. [Link]
-
Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. (2017). PMC. [Link]
-
The pharmacophore modelling of PARP-1 based on the structure of the... (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of biphenyl amides that modulate the US28 receptor. (2014). PubMed. [Link]
-
Schematic representation of the conformational equilibrium in biphenyl... (n.d.). ResearchGate. [Link]
-
Pharmacophore-based tailoring of biphenyl amide derivatives as selective 5-hydroxytryptamine 2B receptor antagonists. (2025). ResearchGate. [Link]
-
Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-Alzheimer's agents through pharmacophore-based virtual screening, molecular docking and experimental validation. (2023). ResearchGate. [Link]
-
Conformational analysis of biphenyls: an upside-down view. (2010). Henry Rzepa's Blog. [Link]
-
Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (n.d.). PMC. [Link]
-
4-AMINOBIPHENYL. (2004). NCBI Bookshelf. [Link]
-
Preparation of amino biphenyl derivatives. (n.d.). ResearchGate. [Link]
-
Conformations of Biphenyls. (2023). Chemistry LibreTexts. [Link]
-
Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies. (2020). Arizona State University. [Link]
-
Case Studies in Analog Design. (2008). Drug Design Org. [Link]
-
Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. (2020). PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. (2020). MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). MDPI. [Link]
Sources
- 1. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacophore-based tailoring of biphenyl amide derivatives as selective 5-hydroxytryptamine 2B receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach | PLOS One [journals.plos.org]
- 7. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Approximating protein flexibility through dynamic pharmacophore models: application to fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Structure & Pharmacological Profiling of 3-Aminophenyl Substituted Benzamides
The following technical guide details the electronic structure, synthesis, and pharmacological implications of 3-aminophenyl substituted benzamides . This analysis focuses on the
Executive Summary
The
Molecular Architecture & Electronic Fundamentals
Conformational Dynamics & Intramolecular Bonding
The defining electronic feature of aminophenyl benzamides is the interaction between the amide moiety and the aniline amine.
-
Ortho (2-amino) Case: Forms a pseudo-six-membered ring via an intramolecular hydrogen bond (
).[1] This "locks" the conformation, presenting a bidentate face to the Zinc ion in HDAC active sites. -
Meta (3-amino) Case: The 3-amino group is geometrically distant from the carbonyl oxygen.[1] It cannot form an intramolecular hydrogen bond.[1] Consequently, the molecule adopts a trans-extended conformation to minimize steric repulsion. This increases the entropic penalty for binding to pockets requiring a compact fold.
Frontier Molecular Orbitals (FMO)
Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal distinct localizations for the frontier orbitals, which dictate reactivity:
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the 3-aminophenyl ring , specifically the lone pair of the aniline nitrogen. This makes the 3-position the primary site for oxidative metabolism or electrophilic attack.[1]
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the benzamide carbonyl and the bridging amide bond . This separation of HOMO (tail) and LUMO (head) creates a "push-pull" electronic system, though weaker than in para-conjugated systems due to the meta connectivity.
Electrostatic Potential (MEP) & ZBG Failure
In the context of HDAC inhibition, the "Zinc Binding Group" (ZBG) requires a region of high negative electrostatic potential to chelate
-
Analysis: The 3-amino isomer exposes the carbonyl oxygen as a hard nucleophile, but the aniline nitrogen is too far to assist in chelation. The resulting monodentate interaction is insufficient to displace the water molecule in the HDAC catalytic pocket, rendering 3-aminophenyl derivatives significantly less potent (often
less active) than their 2-amino counterparts.
Visualization: Electronic & Structural Logic
The following diagram illustrates the critical electronic divergence between the active (2-amino) and inactive/linker (3-amino) scaffolds.
Caption: Comparative electronic and conformational logic flow. The 3-amino (meta) substitution breaks the H-bond network required for high-affinity Zinc binding, shifting the molecule's role from a primary pharmacophore to a structural linker.[1]
Chemical Synthesis Protocol
Objective: Synthesis of
Step 1: Amide Coupling (Nucleophilic Acyl Substitution)
-
Reagents: 3-Nitroaniline (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (
, 1.2 eq). -
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
-
Protocol:
-
Dissolve 3-nitroaniline in dry DCM at
under inert atmosphere ( ). -
Add
followed by the dropwise addition of benzoyl chloride to control the exotherm. -
Stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
-
Workup: Wash with 1M HCl (removes unreacted amine), then sat.
(removes acid), then Brine. Dry over .[1] -
Product:
-(3-nitrophenyl)benzamide (Yellow solid).
-
Step 2: Chemoselective Reduction (Nitro to Amine)
-
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (
, 5.0 eq). -
Solvent: Ethanol/Water (3:1).
-
Why this method? Unlike
hydrogenation, Fe/ is chemoselective and will not reduce sensitive functional groups (like halides or alkenes) if present on the benzoyl ring. -
Protocol:
-
Suspend the nitro-intermediate in EtOH/
.[1] -
Add Fe powder and
.[2] -
Reflux (
) for 1–2 hours. The reaction is complete when the yellow color fades to a colorless/grey slurry. -
Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash with hot ethanol.[1]
-
Isolation: Concentrate filtrate. Recrystallize from Ethanol/Water.[1][3]
-
Validation:
-NMR (DMSO- ) should show the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet ( ) around 5.0–5.5 ppm.[1]
-
Quantitative Data: Substituent Effects
The electronic influence of the 3-amino group can be quantified using Hammett constants and pKa shifts.[1]
| Parameter | Value / Description | Implication |
| Hammett | -0.16 | Weakly electron-donating from the meta position.[1] Increases electron density on the ring. |
| Hammett | -0.66 | (For comparison) Para donation is much stronger due to direct resonance. |
| Amide | ~14-15 | The 3-amino group makes the amide proton slightly less acidic than a 3-nitro analog (due to EDG effect).[1] |
| Aniline | ~3.5 - 4.0 | The benzamido group (EWG) on the ring lowers the basicity of the 3-amino group compared to unsubstituted aniline ( |
| Solubility (logP) | ~1.5 - 2.0 | Moderate lipophilicity; good membrane permeability.[1] |
Computational Methodology (DFT)
To replicate the electronic property analysis, use the following computational setup:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-311+G(d,p) . (Diffuse functions + are crucial for describing the lone pair electrons on the nitrogen and oxygen).
-
Solvation Model: IEFPCM (Water or DMSO) to mimic biological environments.
-
Key Descriptors to Extract:
-
Chemical Hardness (
): . A lower gap indicates higher reactivity (softness).[4] -
Electrophilicity Index (
): . Measures the propensity to accept electrons (relevant for the carbonyl interaction).
-
References
-
HDAC Inhibitor Pharmacophores & Entinostat Analogs
-
Electronic Properties of Benzamides (DFT Studies)
- Title: Proton Affinity and Molecular Basicity of m- and p-Substituted Benzamides in Gas Phase and in Solution: A Theoretical Study.
- Source: Intern
-
URL:[Link]
-
Synthesis of Aminophenyl Benzamides
-
Selectivity Mechanisms (Foot Pocket)
Sources
- 1. BENZYL-(3-NITRO-PHENYL)-AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
Methodological & Application
Application Note: Optimized Amide Coupling Strategies for 4-(3-aminophenyl)-N,N-dimethylbenzamide
Executive Summary
This guide details the synthetic protocols for generating amide libraries or intermediates using 4-(3-aminophenyl)-N,N-dimethylbenzamide (referred to herein as Substrate-A ).
Substrate-A is a biphenyl aniline derivative. While the meta-positioning of the amine mitigates direct resonance deactivation from the electron-withdrawing amide on the distal ring, the molecule remains a weak nucleophile compared to alkyl amines. Standard carbodiimide couplings (EDC/NHS) often result in sluggish kinetics or low conversion. This note prioritizes high-energy active ester methods (HATU) and propylphosphonic anhydride (T3P) cycles to ensure quantitative conversion.
Molecule Profile & Pre-Reaction Considerations
Structural Analysis
-
Nucleophile: Primary aromatic amine (Aniline).
-
Electronic Environment: The amine is on a phenyl ring attached to an electron-deficient benzamide system. The lone pair is delocalized into the aromatic system, reducing nucleophilicity.
-
Solubility: Poor in non-polar solvents (Hexane, Et2O). Moderate to Good in DCM, EtOAc. Excellent in DMF, DMSO, and NMP.
Critical Pre-Requisites
-
Free-Base Form: Ensure Substrate-A is a free base. If supplied as a hydrochloride salt, perform a wash with saturated NaHCO₃/EtOAc or add an extra equivalent of base (DIPEA) to the reaction.
-
Solvent Selection: Due to the biphenyl core,
stacking can reduce solubility. DMF or NMP are recommended for the reaction phase to prevent precipitation of the intermediate.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal coupling strategy for your specific carboxylic acid partner.
Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate properties and scale.
Experimental Protocols
Method A: HATU-Mediated Coupling (The Gold Standard)
Best for: Discovery chemistry, library synthesis, and valuable acid partners. Mechanism: Generates a highly reactive O-At active ester, accelerating attack by the sluggish aniline.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Substrate-A (1.0 – 1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)
Step-by-Step Procedure:
-
Activation: In a dried vial/flask, dissolve the Carboxylic Acid and HATU in anhydrous DMF.
-
Base Addition: Add DIPEA dropwise. The solution should turn yellow (liberation of HOAt anion). Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.
-
Coupling: Add Substrate-A (dissolved in minimal DMF) to the reaction mixture.
-
Reaction: Stir at RT for 2–16 hours.
-
QC Check: Monitor by LCMS. If conversion < 50% after 4 hours, heat to 50°C.
-
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash sequence: 1x Sat. NaHCO₃, 1x Water, 1x Brine. (Note: Water washes remove DMF).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (typically 0-10% MeOH in DCM).
Method B: T3P (Propylphosphonic Anhydride) Cycle
Best for: Scale-up (>5g), chiral acids (low epimerization risk), and easy purification. Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Substrate-A (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)
-
Solvent: EtOAc (preferred) or DMF.
Step-by-Step Procedure:
-
Combine: Charge the flask with Carboxylic Acid , Substrate-A , and the solvent (EtOAc).
-
Base: Add Pyridine (or NMM).
-
Reagent: Add T3P solution dropwise at 0°C (exothermic).
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Note: T3P kinetics with anilines can be slower than HATU. If slow, heat to reflux (EtOAc) or 80°C (DMF).
-
-
Workup (The "T3P Advantage"):
-
T3P byproducts are water-soluble.[2]
-
Wash organic layer with water, 1N HCl (to remove pyridine/excess aniline), and brine.
-
Evaporate solvent. Often yields pure product without chromatography.
-
Method C: Acid Chloride Generation (The "Sledgehammer")
Best for: Extremely hindered acids or when HATU fails. Warning: Not suitable for acid-sensitive protecting groups (e.g., Boc).
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Oxalyl Chloride (1.2 equiv) + cat. DMF (1 drop) OR Thionyl Chloride (excess).
-
Substrate-A (1.0 equiv)[3]
-
Base: Triethylamine (Et₃N) (2.0 equiv) or Pyridine.
-
Solvent: DCM (anhydrous).[1]
Step-by-Step Procedure:
-
Activation: Dissolve Acid in DCM. Add Oxalyl Chloride dropwise followed by catalytic DMF. Stir until gas evolution ceases (1 hr). Concentrate to remove excess oxalyl chloride.
-
Coupling: Re-dissolve the crude acid chloride in DCM.
-
Addition: Add Substrate-A and Et₃N .
-
Reaction: Stir at RT. Reaction is usually instantaneous (< 1 hour).
-
Quench: Add water carefully.
Mechanistic Insight: Why HATU for this Substrate?
The following diagram illustrates the specific activation pathway required for Substrate-A . The key is the formation of the O-At active ester, which is sufficiently electrophilic to overcome the poor nucleophilicity of the biphenyl aniline.
Figure 2: Mechanistic pathway of HATU coupling highlighting the critical active ester formation.[1]
Data Summary & Comparison
| Feature | HATU / DIPEA | T3P / Pyridine | Acid Chloride |
| Reactivity | Very High | Moderate | Extreme |
| Aniline Conversion | >95% (Excellent) | >85% (Good) | >98% (Excellent) |
| Epimerization Risk | Low (with HOAt) | Very Low | High |
| Purification | Chromatography Required (remove HOAt) | Extraction often sufficient | Extraction sufficient |
| Cost | High | Moderate | Low |
| Green Chemistry | Poor (Atom economy) | Excellent | Moderate |
Troubleshooting Guide
-
Problem: LCMS shows starting material (Substrate-A) remaining after 16h.
-
Problem: Product precipitates during reaction.
-
Problem: Low yield with Boc-protected amino acids.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][7][8] Tetrahedron, 61(46), 10827-10852. [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8] Organic Letters, 13(19), 5048–5051. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Leveraging the 4-(3-aminophenyl)-N,N-dimethylbenzamide Scaffold for the Development of Novel Histone Deacetylase (HDAC) Inhibitors
An Application Guide for Drug Discovery Researchers
Abstract
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers and other diseases.[1][2] This has established them as significant targets for therapeutic intervention. Among the various classes of HDAC inhibitors (HDACi), benzamides have emerged as a promising chemotype, with several compounds advancing into clinical trials.[3] This document provides a detailed guide for researchers on utilizing the 4-(3-aminophenyl)-N,N-dimethylbenzamide core structure as a versatile scaffold for the rational design and synthesis of novel, potent, and selective HDAC inhibitors. We present the scientific rationale, detailed protocols for chemical synthesis, in vitro enzymatic assays, and cell-based validation experiments, offering a comprehensive workflow from compound conception to preliminary biological evaluation.
Introduction: The Rationale for Targeting HDACs with Benzamides
HDACs function by removing acetyl groups from lysine residues on both histone and non-histone proteins, leading to chromatin compaction and transcriptional repression.[3] In many malignancies, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes and promoting cell survival and proliferation.[1][2] HDAC inhibitors counteract this by inducing histone hyperacetylation, which relaxes chromatin structure and reactivates gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]
The canonical pharmacophore for most HDAC inhibitors consists of three key moieties:
-
Zinc-Binding Group (ZBG): Chelates the essential Zn²⁺ ion in the enzyme's active site.
-
Linker: An aliphatic or aromatic chain that occupies the hydrophobic channel of the active site.
-
Cap Group: A larger, often aromatic, moiety that interacts with residues at the rim of the active site, influencing isoform selectivity and pharmacokinetic properties.[1][2][6]
The 4-(3-aminophenyl)-N,N-dimethylbenzamide scaffold effectively integrates these features. The o-amino group on the phenyl ring serves as an effective ZBG, while the benzamide core acts as a rigid linker and a foundation for the cap group, which can be extensively modified.[4][7] This structure provides a robust starting point for developing inhibitors with high potency and selectivity, particularly for Class I HDACs (HDAC1, 2, and 3), which are the most relevant targets for cancer therapy.[1][8]
Synthesis of 4-(3-aminophenyl)-N,N-dimethylbenzamide Derivatives
The modular nature of this scaffold allows for the synthesis of a diverse library of compounds through standard amide coupling reactions. The general strategy involves coupling a functionalized benzoic acid (the "Cap") with an appropriate o-phenylenediamine derivative (the "ZBG").
General Synthetic Scheme
The most common synthetic route involves the activation of a carboxylic acid, followed by its reaction with an amine. This is a robust and widely applicable method in medicinal chemistry.
Protocol 2.1: Synthesis of N-(2-aminophenyl)-4-(dimethylamino)benzamide
This protocol details a representative synthesis. It is crucial to perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-(Dimethylamino)benzoic acid
-
1,2-Phenylenediamine
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 4-(dimethylamino)benzoic acid (1.0 mmol, 1 equiv) in dry DCM (10 mL) under an inert atmosphere (N₂ or Ar), add a catalytic drop of dry DMF.
-
Slowly add thionyl chloride (1.2 mmol, 1.2 equiv) dropwise at 0 °C (ice bath).[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Causality Note: Thionyl chloride converts the carboxylic acid to a more reactive acid chloride, facilitating the subsequent amide coupling. DMF acts as a catalyst for this transformation.
-
-
Amide Coupling:
-
In a separate flask, dissolve 1,2-phenylenediamine (1.1 mmol, 1.1 equiv) and triethylamine (2.0 mmol, 2.0 equiv) in dry DCM (10 mL).
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared acid chloride solution from step 1 to the amine solution dropwise.
-
Allow the reaction to stir at room temperature overnight (12-18 hours).[9]
-
Causality Note: Triethylamine acts as a base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards product formation. Using a slight excess of the diamine can be complex; an alternative is to use a protected diamine to prevent di-acylation. For this scaffold, careful control of stoichiometry is key.
-
-
Work-up and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HCl), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to yield the pure product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
In Vitro Evaluation of HDAC Inhibitory Activity
The first biological assessment is to determine the compound's ability to inhibit HDAC enzymes directly. Commercially available assay kits provide a reliable and high-throughput method for this.[10][11][12][13]
Protocol 3.1: Fluorometric HDAC Inhibition Assay
This protocol is based on the principle where an acetylated peptide substrate is deacetylated by an HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.[12][14]
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease and a potent HDACi like Trichostatin A to stop the reaction)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., SAHA or Trichostatin A)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[14]
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of your test compounds and the positive control (e.g., SAHA) in assay buffer. The final DMSO concentration should be kept constant and low (<1%) across all wells.
-
Dilute the HDAC enzyme to the working concentration in cold assay buffer immediately before use.
-
-
Assay Plate Setup (per well):
-
Blank (No Enzyme): 40 µL Assay Buffer + 10 µL Substrate Solution.
-
Vehicle Control (100% Activity): 30 µL Assay Buffer + 10 µL Enzyme + 10 µL Substrate Solution (+ vehicle, e.g., 1% DMSO).
-
Test Compound: 20 µL Assay Buffer + 10 µL Test Compound (at various concentrations) + 10 µL Enzyme + 10 µL Substrate Solution.
-
Positive Control: 20 µL Assay Buffer + 10 µL SAHA (at various concentrations) + 10 µL Enzyme + 10 µL Substrate Solution.
-
-
Reaction and Development:
-
Incubate the plate at 37 °C for 30-60 minutes.[4]
-
Causality Note: This incubation allows the enzyme to process the substrate. The optimal time may vary by isoform and should be determined empirically to ensure the reaction is in the linear range.
-
Stop the enzymatic reaction by adding 50 µL of Developer Solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for fluorophore development.[15]
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity using a plate reader.
-
Subtract the blank reading from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Data Presentation
Summarize the results in a table for clear comparison of potency and selectivity.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| Scaffold | >10,000 | >10,000 | >10,000 | >10,000 |
| Derivative 1 | 95 | 260 | 255 | >20,000 |
| Derivative 2 | 150 | 310 | 290 | >25,000 |
| SAHA (Control) | 50 | 65 | 70 | 15 |
Table 1: Example in vitro inhibitory activities of synthesized compounds against various HDAC isoforms. Data is hypothetical, inspired by published results for similar compounds.[8]
Cell-Based Evaluation of Candidate Inhibitors
After identifying potent inhibitors in vitro, the next critical step is to assess their activity in a cellular context. This confirms cell permeability and target engagement and evaluates the desired anti-cancer effects.
Protocol 4.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16][17] Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17][18]
Materials:
-
Cancer cell line (e.g., HeLa, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, sterile filtered)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.[16]
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate for 48-72 hours.
-
Causality Note: The 72-hour time point is common for assessing anti-proliferative effects, as it covers multiple cell doubling times.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 4.2: Western Blot for Histone Acetylation
This protocol confirms that the compound inhibits HDAC activity within the cell by measuring the accumulation of acetylated histones (e.g., Acetyl-Histone H3 or H4), a direct downstream marker of HDAC inhibition.[21][22]
Materials:
-
Cells treated with test compounds as in the viability assay.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-Total Histone H3 or β-actin for loading control).[22]
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with compounds at concentrations around their GI₅₀ for 6-24 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-Acetyl-H3, diluted in blocking buffer) overnight at 4 °C.[21]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Interpretation: An increase in the acetylated histone signal in compound-treated lanes compared to the vehicle control indicates successful target engagement. The loading control (Total H3 or β-actin) should remain constant across all lanes.
-
Conclusion and Future Directions
The 4-(3-aminophenyl)-N,N-dimethylbenzamide scaffold represents a validated and highly tractable starting point for the discovery of novel HDAC inhibitors. The synthetic accessibility and the clear structure-activity relationships that can be established make it an excellent tool for academic and industrial researchers. The protocols outlined in this guide provide a comprehensive framework for synthesizing, screening, and validating new chemical entities based on this core. Future work should focus on modifying the "Cap" group to enhance isoform selectivity—for example, designing bulkier groups to selectively target HDAC6 or specific motifs to improve HDAC1/2/3 selectivity—and optimizing pharmacokinetic properties to develop clinically viable drug candidates.
References
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
- Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers.
- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Promega.
- CN1012498B - The preparation method of N-(2'-aminophenyl)-benzamide derivative.
- Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. PMC.
- MTT assay protocol. Abcam.
- Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC.
- Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek.
- Histone western blot protocol. Abcam.
- HDAC-Glo™ I/II Assays.
- Special requirements for histone Western blot?
- HDAC Fluorogenic Assay Kit (Green). BPS Bioscience.
- Measuring Histone Deacetylase Inhibition in the Brain. PMC - NIH.
- MTT Cell Proliferation Assay.
- Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. Benchchem.
- HDAC Assay Kits. Biocompare.
- Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal.
- Methods for the analysis of histone H3 and H4 acetyl
- HDAC Cell-Based Assay Kit. Bio-Techne.
- (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- Extraction, purification and analysis of histones. Biochemistry & Molecular Biology.
- HDAC Activity Assay Kit (Colorimetric) (ab1432). Abcam.
- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)
- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
- Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol.
- Screening for histone deacetylase (HDAC) active compounds. BMG Labtech.
- Mechanism of Action for HDAC Inhibitors—Insights
- MTT Assay Protocol for Cell Viability and Prolifer
- HDAC Activity/Inhibition Assay Kit (Colorimetric)
- Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study. New Journal of Chemistry (RSC Publishing).
- Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI.
- Protocol for Cell Viability Assays. BroadPharm.
- Histone Deacetylase Assay Kit, Fluorometric sufficient for 100 assays (96 well pl
- HDAC1 Inhibitor Screening Assay Kit. Cayman Chemical.
- Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Turkish Journal of Pharmaceutical Sciences.
- Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. epigentek.com [epigentek.com]
- 11. HDAC-Glo™ I/II Assays [worldwide.promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. 组蛋白去乙酰化酶检测试剂盒,荧光分析法 sufficient for 100 assays (96 well plates) | Sigma-Aldrich [sigmaaldrich.cn]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. broadpharm.com [broadpharm.com]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Histone western blot protocol | Abcam [abcam.com]
- 22. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
Application Note: Optimized Strategies for the Functionalization of Amino-Biphenyl Benzamides
Abstract
The biphenyl benzamide scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for PD-1/PD-L1 antagonists, FtsZ inhibitors, and various kinase inhibitors. However, the derivatization of the amino group on this scaffold is frequently complicated by the electronic deactivation of the aniline system and the steric hindrance inherent to the twisted biphenyl architecture. This guide provides field-proven, high-fidelity protocols for the acylation and alkylation of these substrates, utilizing HATU-mediated coupling and Sodium Triacetoxyborohydride (STAB-H) reductive amination.
Strategic Analysis: The Chemistry of the Scaffold
Before initiating synthesis, researchers must recognize the specific challenges posed by the amino-biphenyl benzamide core. Unlike aliphatic amines, the target amino group is typically an aniline (aromatic amine).[1] Its nucleophilicity is attenuated by resonance delocalization into the biphenyl ring system.
Critical Factors Influencing Reactivity[2]
-
Electronic Deactivation: If the amino group is para or ortho to the benzamide linkage, the electron-withdrawing nature of the amide carbonyl further reduces nucleophilicity.
-
Steric Torsion: The biphenyl bond is not planar; it twists to minimize steric clash between ortho-protons (dihedral angle ~44°). Substituents at the ortho position of the amino ring will severely impede the approach of electrophiles.
-
Solubility: The lipophilic biphenyl core often leads to poor solubility in standard organic solvents (DCM, MeOH). Polar aprotic solvents (DMF, NMP) are required to prevent aggregation during reaction.
Decision Matrix for Reagent Selection
The following decision tree outlines the logical flow for selecting the optimal derivatization strategy based on the specific steric and electronic environment of your substrate.
Figure 1: Strategic decision tree for selecting the appropriate derivatization protocol based on substrate sterics and desired outcome.
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Application: Best for attaching carboxylic acids (fluorophores, biotin linkers, SAR tails) to the biphenyl amine. Mechanism: HATU generates a highly reactive OAt-active ester in situ, which is sufficiently electrophilic to capture the sluggish aniline nucleophile.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Amino-Biphenyl Substrate | 1.0 eq | Limiting Reagent |
| Carboxylic Acid (R-COOH) | 1.2 eq | Electrophile Source |
| HATU | 1.2 - 1.5 eq | Coupling Agent (Uronium salt) |
| DIPEA (Hünig's Base) | 3.0 eq | Base (activates carboxylate) |
| DMF (Anhydrous) | [0.1 M] | Solvent (Critical for solubility) |
Step-by-Step Methodology
-
Pre-Activation:
-
In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (1.5 eq only—half the total amount).
-
Stir at Room Temperature (RT) for 5-10 minutes. This allows the formation of the activated ester species (OAt-ester).[2][3] Note: The solution typically turns yellow.
-
-
Coupling:
-
In a separate vessel, dissolve the Amino-Biphenyl Substrate (1.0 eq) in the minimum volume of DMF.
-
Add the remaining DIPEA (1.5 eq) to the substrate solution.
-
Add the substrate solution dropwise to the pre-activated acid mixture.
-
-
Reaction Monitoring:
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 3x with 5% LiCl (aq) or saturated NH4Cl. Why? LiCl helps remove DMF from the organic layer.
-
Wash 1x with saturated NaHCO3 (removes unreacted acid).
-
Dry over Na2SO4, filter, and concentrate.
-
Protocol B: Reductive Amination (Alkylation)
Application: Introducing alkyl groups to modulate pKa or solubility (e.g., adding a solubilizing tail). Mechanism: Formation of an imine/iminium ion followed by selective reduction.[5][6] Critical Insight: Anilines form imines slowly. We use Sodium Triacetoxyborohydride (STAB-H) because it is mild and will not reduce the aldehyde/ketone before the imine forms.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Amino-Biphenyl Substrate | 1.0 eq | Limiting Reagent |
| Aldehyde/Ketone | 1.5 - 2.0 eq | Carbonyl Source |
| NaBH(OAc)3 | 2.0 - 3.0 eq | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 - 2.0 eq | Catalyst (Activates imine formation) |
| DCE (1,2-Dichloroethane) | [0.1 M] | Solvent (Standard) |
Step-by-Step Methodology
-
Imine Formation (The Rate-Limiting Step):
-
Dissolve the Amino-Biphenyl Substrate and Aldehyde in DCE.
-
Add Acetic Acid (1-2 eq).
-
Stir for 30-60 minutes at RT.
-
Note: Unlike aliphatic amines, anilines may not show full conversion to imine on LC-MS due to hydrolysis on the column. Do not wait for 100% imine formation.
-
-
Reduction:
-
Add NaBH(OAc)3 (2.0 eq) in a single portion.
-
Stir at RT for 12-16 hours (Overnight).
-
Troubleshooting: If the reaction stalls, add 1.0 eq more of reducing agent and heat to 40°C.
-
-
Quench & Isolation:
-
Quench by adding saturated aqueous NaHCO3 (gas evolution will occur).
-
Extract with DCM.
-
Purify via Flash Chromatography (Silica).[2] Biphenyl amines often streak; add 1% Triethylamine to your eluent.
-
Experimental Workflow Visualization
The following diagram illustrates the operational flow for the HATU coupling protocol, highlighting critical control points (QC).
Figure 2: Operational workflow for HATU-mediated amide coupling of biphenyl benzamides.
Quality Control & Validation
To ensure the protocol was successful, the following validation criteria must be met.
Analytical Validation (LC-MS)
-
Mass Shift: Confirm the M+H peak corresponds to Product Mass.
-
Purity: Target >95% UV purity (254 nm).
-
Absence of SM: The biphenyl amine starting material (SM) usually elutes earlier than the amide product on Reverse Phase (C18) due to the loss of the free amine polarity.
Structural Validation (1H NMR)
Upon derivatization, specific diagnostic shifts occur in the NMR spectrum:
-
Amide Proton: If an amide was formed, look for a new singlet between 9.5 - 10.5 ppm (the amide NH).
-
Deshielding: The aromatic protons ortho to the nitrogen will shift downfield (higher ppm) due to the electron-withdrawing nature of the new carbonyl group compared to the original free amine.
References
-
Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7] Journal of Organic Chemistry.[6] (Cited via ACS Publications). Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. PubMed Central. Retrieved from [Link]
-
Common Organic Chemistry. (2025). Amine to Amide Coupling Mechanism (HATU).[2][3] Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 4. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
Solid-phase synthesis applications of amino-biphenyl scaffolds
Abstract
The amino-biphenyl motif is a "privileged structure" in medicinal chemistry, serving as a core scaffold for kinase inhibitors, GPCR ligands, and macrocyclic antibiotics (e.g., biphenomycin, vancomycin). While solution-phase synthesis is well-established, solid-phase synthesis (SPS) offers the distinct advantage of rapid combinatorial library generation and facile purification. This guide details the strategic construction of amino-biphenyl scaffolds on solid support, focusing on the on-resin Suzuki-Miyaura cross-coupling (SMCC) as the primary engine for diversity. We address the specific challenges of heterogeneous catalysis, including catalyst poisoning, aggregation, and solvent compatibility.
Part 1: Strategic Considerations & Causality
Before initiating synthesis, three critical parameters must be defined to ensure protocol success.
The Anchoring Strategy (Resin Selection)
The choice of resin dictates the C-terminal functionality and the stability of the scaffold during the harsh basic conditions of Suzuki coupling.
| Resin Type | Linker Chemistry | Stability Profile | Application |
| Rink Amide | Fmoc-compatible | High Base Stability. Cleaves with 95% TFA. | Recommended. Best for generating amide libraries and stable to carbonate bases used in SMCC. |
| 2-Chlorotrityl (2-CTC) | Trityl linker | Acid Sensitive (1% TFA). Moderate Base Stability. | Use for protected peptide fragments or preventing diketopiperazine formation. |
| Wang Resin | Benzyl ester | Moderate Base Stability. Cleaves with 95% TFA. | Standard for C-terminal acids, but ester linkage can hydrolyze under prolonged heating with aqueous bases. |
The Halogen-Boron Interface
The most robust route involves immobilizing the aryl halide on the resin and adding the boronic acid in solution.
-
Why? Aryl boronic acids on resin are prone to protodeboronation and oxidation during storage and Fmoc-deprotection cycles. Resin-bound aryl iodides (e.g., 4-iodo-phenylalanine) are chemically inert until the coupling step.
Catalyst & Ligand Selection
-
Pd(PPh3)4: The "workhorse" catalyst. Effective but bulky and sensitive to oxidation.
-
Pd2(dba)3 + S-Phos/X-Phos: High Performance. Dialkylbiaryl phosphine ligands (Buchwald ligands) form highly active monolithic Pd(0) species that prevent aggregation on the resin surface and facilitate oxidative addition into sterically hindered or electron-rich aryl chlorides/bromides.
Part 2: Core Protocol – On-Resin Suzuki-Miyaura Coupling
Workflow Visualization
The following diagram outlines the logical flow of the synthesis, highlighting critical decision points and QC steps.
Figure 1: Strategic workflow for the solid-phase synthesis of amino-biphenyl scaffolds via on-resin Suzuki-Miyaura coupling.
Detailed Methodology
Reagents:
-
Resin: Rink Amide MBHA (0.5 mmol/g loading).
-
Substrate: Resin-bound peptide containing 4-Iodo-L-Phenylalanine (Phe(4-I)).
-
Coupling Partner: Aryl Boronic Acid (5.0 equiv).
-
Catalyst: Pd(PPh3)4 (0.1 equiv) OR Pd2(dba)3 (0.05 equiv) + S-Phos (0.1 equiv).
-
Base: 2M aqueous Na2CO3 (5.0 equiv).
Step-by-Step Protocol:
-
Resin Preparation & Swelling:
-
Place the resin (containing the Fmoc-Phe(4-I) residue) in a sealable glass reactor or microwave vial.
-
Swell in DMF for 30 minutes.
-
Critical: Degas the DMF solvent using a stream of Nitrogen or Argon for at least 15 minutes prior to use. Dissolved oxygen is the primary cause of reaction failure (Pd oxidation).
-
-
Reagent Dissolution:
-
In a separate vial, dissolve the Aryl Boronic Acid (5 eq) in degassed DMF.
-
Add the Pd catalyst (0.1 eq). Note: If using Pd(PPh3)4, handle quickly to minimize air exposure. The solution should be yellow.
-
-
Reaction Assembly:
-
Drain the swelling solvent from the resin.
-
Add the DMF solution containing Boronic Acid and Catalyst to the resin.
-
Add the aqueous base (2M Na2CO3, 5 eq).
-
Causality: The biphasic mixture (DMF/Water) is essential. The water solubilizes the inorganic base, while DMF solvates the organic components and swells the resin.
-
-
Incubation:
-
Thermal Method: Seal under Argon and heat to 80°C for 12–16 hours with gentle agitation.
-
Microwave Method (Recommended): Heat to 100°C for 30 minutes (Power: 50W). Microwave energy significantly accelerates the rate-limiting step (transmetallation) on the solid phase.
-
-
Metal Scavenging (The "Black Resin" Problem):
-
After the reaction, the resin is often black due to precipitated Pd.
-
Wash sequence: DMF (3x), Water (3x), DMF (3x).
-
Chelation Wash: Wash with 0.05 M Sodium Diethyldithiocarbamate (NaDDTC) in DMF (3x 5 min). This effectively removes residual Palladium.
-
Final Wash: DCM (3x), MeOH (3x), DCM (3x).[2]
-
-
Test Cleavage (Validation):
-
Remove a small aliquot of resin (~5 mg).
-
Treat with TFA/H2O/TIPS (95:2.5:2.5) for 1 hour.
-
Precipitate in cold ether, dissolve in MeCN/H2O, and analyze by LC-MS.
-
Success Criterion: Disappearance of the Iodo-precursor mass (M) and appearance of the Biaryl product mass (M + Ar - I).
-
Part 3: Advanced Application – Macrocyclization (Biphenomycin Analogs)
Creating macrocycles via biaryl formation (e.g., Biphenomycin) requires forming the bond intramolecularly. This is entropically disfavored and prone to dimerization.
The "Pseudo-Dilution" Principle
To favor intramolecular cyclization over intermolecular dimerization (cross-linking between beads), use low-loading resin (0.1 – 0.2 mmol/g). This spatially isolates the peptide chains.
Mechanism of Action (Catalytic Cycle)
Understanding the cycle helps troubleshoot failures. On solid phase, the Oxidative Addition is often slower due to the restricted motion of the resin-bound aryl halide.
Figure 2: The Suzuki-Miyaura catalytic cycle adapted for solid-phase synthesis. The Oxidative Addition step involves the heterogeneous interaction between the soluble catalyst and the immobilized substrate.
Part 4: Troubleshooting & QC
Incomplete Coupling (Analysis: LC-MS shows Starting Material)
-
Cause: Catalyst deactivation by O2 or steric hindrance.
-
Solution:
-
Switch to Pd2(dba)3 / S-Phos or Pd(dtbpf)Cl2 .
-
Increase temperature to 100°C (MW).
-
Perform a "double coupling" (fresh reagents).
-
Protodeboronation (Analysis: Mass = Starting Material minus Iodine)
-
Cause: Hydrolytic cleavage of the boronic acid before coupling.
-
Solution: Use Boronic Esters (Pinacol esters) instead of acids. They are more stable and release the active species slowly. Use anhydrous bases like Cs2CO3 in Dioxane.
Resin Degradation
-
Cause: Mechanical attrition or thermal instability.
-
Solution: Use PEG-PS (Tentagel) resins which have better thermal and swelling properties in aqueous/organic mixtures than standard polystyrene.
References
-
Review of Privileged Structures: Costantino, L., & Barlocco, D. (2006).[4] Privileged structures as leads in medicinal chemistry.[4][5][6][7] Current Medicinal Chemistry, 13(1), 65-85.[4] Link
-
On-Resin Suzuki Protocol: Maity, P., & König, B. (2008). Effectiveness of the Suzuki-Miyaura cross-coupling reaction for solid-phase peptide modification. Peptide Science, 90(1). Link
- Advanced Catalysts in SPPS: Afonso, A., et al. (2012). Solid-phase synthesis of biaryl-cyclic peptides by Suzuki–Miyaura cross-coupling. Tetrahedron, 68(10).
-
Biphenomycin Biosynthesis & Structure: Helfrich, E. J., et al. (2025).[8] Biosynthesis of Biphenomycin-like Macrocyclic Peptides. PMC. Link(Note: Cited for structural context of the scaffold).
-
General SPPS Guide: Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Link
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of the suzuki-miyaura cross-coupling reaction for solid-phase peptide modification [pubmed.ncbi.nlm.nih.gov]
- 4. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 6. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Privileged Structures | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Biosynthesis of Biphenomycin-like Macrocyclic Peptides by Formation and Cross-Linking of Ortho-Tyrosines - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of urea derivatives from 4-(3-aminophenyl)-N,N-dimethylbenzamide
Abstract
This application note details the synthetic protocols for generating urea derivatives from 4-(3-aminophenyl)-N,N-dimethylbenzamide (Compound A) . This specific biphenyl scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Type II kinase inhibitors (e.g., targeting p38 MAPK, B-RAF, or VEGFR). We present two distinct methodologies: the classical Isocyanate Addition (Method A) for high-throughput efficiency, and the CDI-Mediated Coupling (Method B) for safety and isocyanate-free synthesis. Critical parameters regarding solubility, nucleophilicity, and purification are analyzed to ensure high yield and purity (>95%) suitable for biological screening.
Introduction & Chemical Context
The transformation of the aniline moiety in 4-(3-aminophenyl)-N,N-dimethylbenzamide into a urea linkage is a pivotal step in drug discovery. The resulting urea provides a hydrogen-bond donor/acceptor motif essential for binding to the "gatekeeper" residues in kinase ATP-binding pockets.
Substrate Analysis:
-
Nucleophilicity: The amine is attached to a phenyl ring, reducing its nucleophilicity compared to alkyl amines due to resonance delocalization. However, it remains sufficiently reactive for electrophilic attack without requiring harsh catalysis.
-
Solubility Profile: The N,N-dimethylbenzamide group imparts polarity. Unlike simple anilines, Compound A shows poor solubility in non-polar solvents (Hexanes, Et₂O) but dissolves well in DCM, THF, DMSO, and DMF.
-
Regioselectivity: The meta-positioning of the amine on the biphenyl core directs the spatial arrangement of the urea, crucial for accessing the hydrophobic back-pocket of enzymes.
Method A: Isocyanate Addition (The "Gold Standard")
This method is preferred when the corresponding isocyanate (
Mechanistic Pathway
The reaction proceeds via a concerted nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the isocyanate.
Figure 1: Mechanistic flow of isocyanate-mediated urea formation.
Experimental Protocol
Reagents:
-
Compound A (1.0 equiv)[1]
-
Isocyanate (
) (1.1 equiv) -
Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane). Note: Use THF if the starting material precipitates in DCM.
-
Base: Not typically required unless using an amine salt.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction vial with Compound A (e.g., 100 mg, 0.416 mmol) and a magnetic stir bar.
-
Solvation: Add anhydrous THF (4.0 mL) under an inert atmosphere (
or Ar). Stir until fully dissolved. -
Addition: Add the isocyanate (0.458 mmol, 1.1 equiv) dropwise at room temperature (25°C).
-
Critical Control: If the reaction is highly exothermic (rare for anilines), cool to 0°C during addition.
-
-
Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Endpoint: Disappearance of the aniline peak (M+H = 241.1).
-
-
Workup (Precipitation Method):
-
Many urea products are less soluble than the reactants. If a white precipitate forms, filter the solid using a sintered glass funnel.
-
Wash the cake with cold Et₂O (2 x 2 mL) to remove unreacted isocyanate.
-
Dry under high vacuum.
-
-
Workup (Soluble Products):
-
If no precipitate forms, concentrate the mixture in vacuo.
-
Resuspend in minimal DCM and precipitate with Hexanes/Ether, or purify via flash column chromatography.
-
Method B: CDI-Mediated Coupling (Isocyanate-Free)
This method is essential when the isocyanate is unstable, toxic, or unavailable. It utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the amine in situ.[1]
Mechanistic Pathway
-
Activation: Compound A reacts with CDI to form an reactive acyl-imidazole intermediate.
-
Coupling: A second amine (
) displaces the imidazole to form the urea.
Figure 2: Workflow for CDI-mediated "One-Pot" urea synthesis.
Experimental Protocol
Reagents:
-
Compound A (1.0 equiv)[1]
-
CDI (1.2 equiv)
-
Second Amine (
) (1.5 equiv) -
Solvent: Anhydrous DCM or DMF.
-
Base: TEA (Triethylamine) (2.0 equiv) - Optional, accelerates the second step.
Step-by-Step Procedure:
-
Activation: Dissolve Compound A (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
CDI Addition: Add CDI (1.2 equiv) in one portion at 0°C. Warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Verify complete conversion to the acyl-imidazole intermediate by LC-MS (Mass = M_amine + 94).
-
-
Coupling: Add the second amine (1.5 equiv) and TEA (2.0 equiv).
-
Driving the Reaction:
-
Anilines are poor nucleophiles. If the second amine is also an aniline, heating to 40–60°C (reflux DCM or warm DMF) is often required.
-
Stir for 12–24 hours.
-
-
Workup:
Purification & Characterization Strategy
Urea derivatives often exhibit "streaking" on silica gel due to hydrogen bonding.
Purification Table:
| Technique | Solvent System | Applicability |
| Recrystallization | EtOH/Water or EtOAc/Hexane | Best for high-melting solids (Method A products). |
| Flash Chromatography | DCM : MeOH (95:5) + 1% NH₄OH | Standard for soluble ureas. NH₄OH reduces streaking. |
| Reverse Phase HPLC | Water : ACN (+0.1% Formic Acid) | Required for highly polar or basic derivatives. |
Analytical Validation:
-
¹H NMR: Look for the appearance of urea protons (
). These typically appear as two singlets (or a coupled doublet) in the 8.5 – 9.5 ppm region (in DMSO-d₆), downfield from the original amine signal. -
LC-MS: Confirm the molecular ion peak
. For isocyanate addition, mass = MW(Amine) + MW(Isocyanate).
Troubleshooting Guide
-
Problem: Low conversion in Method A.
-
Root Cause: Isocyanate hydrolysis due to wet solvent.
-
Solution: Distill THF/DCM or use molecular sieves. Ensure reaction is under inert gas.
-
-
Problem: Symmetrical urea formation (A-CO-A) in Method B.
-
Root Cause: Excess starting amine reacting with the activated intermediate before the second amine is added.
-
Solution: Ensure complete activation (longer time with CDI) before adding the second amine. Use a slight excess of CDI.
-
-
Problem: Poor Solubility of Starting Material.
-
Solution: Switch solvent to a 1:1 mixture of THF/DMF. The reaction will still proceed, though workup will require aqueous extraction to remove DMF.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Organic Syntheses. (1951). Phenylurea.[3] Coll. Vol. 3, p. 666. [Link]
-
Padiya, K. J., et al. (2012).[4] Unprecedented "In Water" Imidazole-Based Reaction: A Green Route to Ureas and Carbamates. Organic Letters, 14(11), 2814–2817. [Link]
-
Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054. (Context for biphenyl urea kinase inhibitors). [Link]
-
Common Organic Chemistry. (n.d.). Urea Formation: CDI Protocol. [Link]
Sources
Troubleshooting & Optimization
Purification methods for 4-(3-aminophenyl)-N,N-dimethylbenzamide intermediates
Welcome to the Technical Support Center for Biaryl Amine Intermediates .
This guide addresses the specific purification challenges of 4-(3-aminophenyl)-N,N-dimethylbenzamide . This molecule presents a unique "polarity trap": it contains a basic primary amine (aniline), a neutral polar amide, and a hydrophobic biaryl core. Standard purification often fails because the molecule streaks on silica or oils out during crystallization.
Part 1: The Triage Protocol (Diagnostic)
Before selecting a method, assess your crude material. Do not default to column chromatography immediately; it is often the least efficient method for this specific class of amines.
Figure 1: Purification Decision Matrix
Caption: Decision tree for selecting the optimal purification workflow based on crude material characteristics.
Part 2: The "Self-Validating" Protocol (Acid-Base Extraction)
Why this works: The target molecule contains a basic aniline nitrogen (pKa ~4.0–4.6) and a neutral amide. Most impurities from Suzuki couplings (triphenylphosphine oxide, protodeboronated byproducts, boronic acids) are neutral or acidic. By manipulating pH, we can force the target molecule to "hop" between phases, leaving impurities behind.
The Logic:
-
Acid Phase (pH < 2): Target becomes water-soluble (Ammonium salt). Neutral impurities stay in organic.
-
Base Phase (pH > 10): Target becomes organic-soluble (Free base).
Figure 2: Switchable Hydrophilicity Mechanism
Caption: The chemical logic of separating the basic amine target from neutral byproducts.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions with basic water.
-
Extraction (The Wash):
-
Regeneration:
-
Cool the aqueous layer in an ice bath (neutralization is exothermic).
-
Slowly add 6M NaOH until pH > 10. The solution will turn cloudy as the free amine precipitates.
-
-
Recovery:
-
Extract the cloudy aqueous mixture with DCM (3x).
-
Dry combined organics over Na₂SO₄ and concentrate.
-
Part 3: Chromatography Troubleshooting (The "Streaking" Issue)
If Acid-Base extraction is insufficient (e.g., if you have other basic impurities), you must use chromatography.
The Problem: The free amine (-NH₂) interacts with acidic silanol groups (Si-OH) on the silica gel surface. This causes hydrogen bonding, leading to broad peaks ("streaking") and poor separation.
The Solution: You must "mask" the silanols using a mobile phase modifier.
Recommended Solvent Systems:
| System Type | Solvent Composition | Target Application |
| Standard | DCM : MeOH (95:5) + 1% Et₃N | General purification. Et₃N blocks silanols. |
| High Polarity | DCM : MeOH : NH₄OH (90:9:1) | For highly polar/stubborn amines. |
| Green Alternative | EtOAc : EtOH (3:1) + 1% Et₃N | Avoids halogenated solvents. |
Critical Technique:
-
Pre-treatment: Flush the silica column with the mobile phase containing the modifier before loading your sample. This ensures the column is chemically neutralized (buffered) prior to separation.
Part 4: Palladium Removal (The "Dark Product" Fix)
Suzuki couplings often leave residual Palladium (Pd), appearing as a grey/black tint. This is not just cosmetic; Pd can catalyze decomposition of your amine over time.
Comparison of Scavenging Methods:
| Method | Efficiency | Product Loss | Notes |
| SiliaMetS® Thiol | High | Low | Best for Pd(II). Requires filtration.[3][4] |
| Activated Carbon | Medium | High | "Charcoal" can adsorb your product (especially aromatics). Use with caution. |
| Celite Filtration | Low | Low | Only removes macroscopic Pd "black", not soluble Pd species. |
Scavenging Protocol (Thiol-Modified Silica):
-
Dissolve 1 g of crude product in 10 mL THF or EtOAc.
-
Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica) at 0.5 eq relative to expected Pd content (usually 5-10 wt% of crude).
-
Stir at 40°C for 4 hours .
-
Filter through a 0.45 µm PTFE filter or a Celite pad.
-
Concentrate filtrate.[4]
Part 5: Frequently Asked Questions (FAQs)
Q: My product is "oiling out" during recrystallization. How do I fix this? A: This is common for N,N-dimethylbenzamides. The "oil" is a supersaturated liquid phase.
-
Fix 1 (Trituration): Dissolve the oil in a minimum amount of hot Ethanol. Add water dropwise until cloudy. Reheat to clarify, then let it cool very slowly in a water bath.
-
Fix 2 (Scratching): If oil forms, scratch the side of the flask with a glass rod at the oil/solvent interface to induce nucleation.[3]
Q: The product turns pink/red upon standing. Is it decomposing? A: This usually indicates oxidation of the aniline nitrogen (forming quinone-imine species) or light sensitivity.
-
Prevention: Store the intermediate under Nitrogen/Argon in the dark.
-
Recovery: A quick filtration through a short plug of silica (neutralized with TEA) usually removes the colored oxidation layer.
Q: Can I use reverse-phase (C18) chromatography? A: Yes, but you must control the pH.
-
Use a buffer like 0.1% Formic Acid (keeps amine protonated, runs faster) or 10mM Ammonium Bicarbonate (keeps amine neutral, better retention).
-
Warning: If using acid, you will isolate the Formate salt, not the free base.
References
-
Biotage. (2023). How to Remove Palladium in three easy steps.[5] Biotage. Link
-
Nichols, L. (2022).[1] Acid-Base Extraction.[1][6][7] Chemistry LibreTexts.[1] Link
-
BenchChem. (2025).[3][8] Refining Purification Methods for Suzuki Coupling Reaction Products. BenchChem Technical Support.[3][8][9] Link
-
University of Rochester. (n.d.). Solvents for Recrystallization.[1][3][6][10][11][12] Department of Chemistry. Link
-
Sandiego.edu. (2007). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. amherst.edu [amherst.edu]
- 3. benchchem.com [benchchem.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. biotage.com [biotage.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
Solving solubility issues of biphenyl amides in aqueous buffers
Topic: Solving solubility issues of biphenyl amides in aqueous buffers Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Discovery Professionals
Introduction: The "Brick Dust" Challenge
Welcome to the Technical Support Center. You are likely here because your biphenyl amide compound—a scaffold prized in kinase inhibition and receptor modulation—is precipitating in your biological assay.
The Root Cause: Biphenyl amides often exhibit "brick dust" properties: high melting points and low aqueous solubility. This is driven by two synergistic forces:
-
The Biphenyl Core: A rigid, hydrophobic aromatic system that drives strong
stacking and low solvation energy in water. -
The Amide Linkage: While polar, it facilitates strong intermolecular hydrogen bonding in the crystal lattice, further raising the energy required to break the solid state (high lattice energy).
When you dilute a DMSO stock into an aqueous buffer, the "solvent shock" forces these hydrophobic cores to aggregate immediately, often forming micro-precipitates that are invisible to the naked eye but devastating to assay reproducibility (causing false positives via light scattering or non-specific protein sequestration).
Part 1: Diagnostic & Initial Screening
Q: How do I distinguish between poor solubility and non-specific binding?
A: Low recovery of a compound in an assay can stem from precipitation (solubility) or adsorption to plasticware (stickiness). Use this diagnostic workflow:
-
The Centrifugation Test:
-
Prepare your assay concentration (e.g., 10 µM) in the final buffer.
-
Incubate for 30 minutes.
-
Centrifuge half the sample at high speed (e.g., 15,000 x g) for 10 minutes.
-
Measure concentration (UV/LC-MS) in the supernatant vs. the un-centrifuged control .
-
Result: If Supernatant < Control, you have precipitation.
-
-
The "Sticky" Test (Adsorption):
-
Prepare the solution in a glass vial vs. a polypropylene tube.
-
If recovery is significantly lower in plastic, your biphenyl amide is adsorbing to the surface.
-
Solution: Add 0.01% Triton X-100 or Tween-20 to block surface binding sites.
-
Part 2: Solubilization Strategy (The Toolkit)
Q: My compound precipitates immediately upon dilution from DMSO. What is the best excipient strategy?
A: Simple DMSO cosolvent systems often fail for biphenyl amides because the water content quickly exceeds the "log-linear" solubility capacity. You must transition to a system that sequesters the hydrophobic core.
Tier 1: Surfactants (The First Line of Defense)
Surfactants prevent the aggregation of the hydrophobic biphenyl cores by forming micelles.
-
Recommendation: Tween-80 (Polysorbate 80) or Triton X-100 .
-
Mechanism: The hydrophobic tail interacts with the biphenyl, while the PEG headgroup interacts with the buffer.
-
Concentration: Start at 0.01% - 0.1% (w/v) . Note: Ensure this is below the Critical Micelle Concentration (CMC) interference level for your specific assay readout.
Tier 2: Cyclodextrins (The Gold Standard for Biphenyls)
If surfactants are incompatible with your assay (e.g., cell-based assays sensitive to lysis), use Cyclodextrins (CDs).
-
Why it works: The biphenyl moiety fits geometrically perfectly into the hydrophobic cavity of
-Cyclodextrin . -
Recommendation: Hydroxypropyl-
-Cyclodextrin (HP- -CD) or Sulfobutyl ether- -Cyclodextrin (SBE- -CD) . -
Protocol: Pre-dissolve the CD in your buffer (typically 5-20% w/v) before adding the compound stock. This provides a "landing pad" for the hydrophobic molecule as it enters the aqueous phase.
Summary of Excipients
| Excipient Class | Specific Agent | Working Conc. | Best For... | Mechanism |
| Cosolvent | DMSO | 0.1 - 1.0% | Initial screening | Solvation (limited capacity) |
| Surfactant | Tween-80 | 0.01 - 0.1% | Enzyme/Binding assays | Micellar solubilization |
| Complexing | HP- | 5 - 20% | Cell assays / In vivo | Inclusion complex (Host-Guest) |
| Polymer | PEG-400 | 1 - 5% | High conc. stocks | Disruption of water structure |
Part 3: Visualization & Logic
Figure 1: Solubility Troubleshooting Decision Tree
Caption: A logical workflow to diagnose and resolve low compound recovery in aqueous buffers.
Part 4: Detailed Experimental Protocols
Protocol A: Kinetic Solubility Assay (High Throughput)
Use this to determine the maximum concentration you can use in your bioassay before precipitation occurs.
Objective: Determine the concentration at which the compound precipitates when diluted from DMSO into Buffer.
-
Preparation:
-
Prepare a 20 mM stock solution of the biphenyl amide in 100% DMSO.
-
Prepare your assay buffer (e.g., PBS pH 7.4).
-
-
Dilution Series:
-
In a clear 96-well plate, add 198 µL of buffer to each well.
-
Add 2 µL of DMSO stock (at varying concentrations: 0.1, 0.5, 1, 5, 10, 20 mM) to create final concentrations of 1, 5, 10, 50, 100, 200 µM.
-
Critical Step: Mix immediately by pipetting. Do not vortex vigorously as this can create bubbles that mimic turbidity.
-
-
Incubation:
-
Incubate at room temperature for 2 hours . (Precipitation of biphenyls can be slow due to nucleation time).
-
-
Readout (Nephelometry/Absorbance):
-
Measure Absorbance at 620 nm or 650 nm (non-absorbing region for most biphenyls).
-
Threshold: Any signal > 0.01 OD above the blank (DMSO + Buffer) indicates precipitation.
-
-
Data Analysis:
-
Plot Concentration (X) vs. Absorbance (Y). The point of inflection is your Kinetic Solubility Limit .
-
Protocol B: Cyclodextrin Complexation Procedure
Use this when simple dilution fails.
-
Buffer Prep: Dissolve 20% (w/v) HP-
-CD in your assay buffer. Filter sterilize (0.22 µm) if using for cell culture. -
Compound Addition: Add your biphenyl amide DMSO stock to this CD-rich buffer.
-
Note: The final DMSO concentration should be < 1%.
-
-
Equilibration: Sonicate the solution for 10–15 minutes at 37°C. The sonic energy helps the biphenyl core enter the CD cavity.
-
Verification: Visually inspect for clarity. If clear, proceed. If cloudy, dilute the system further or increase CD concentration (up to 40% is possible for stock solutions, though high viscosity may be an issue).
Part 5: Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate after 24 hours, even though it was clear initially? A: You are observing the difference between Kinetic and Thermodynamic solubility. Initially, the compound is in a supersaturated state (metastable). Over time, the system seeks equilibrium, and the crystal lattice re-forms.
-
Fix: If your assay runs >4 hours, you must stay below the thermodynamic solubility limit, or use a stabilizing agent like HP-
-CD to inhibit nucleation.
Q: Can I use acid/base to dissolve my biphenyl amide? A: Generally, no . Pure amides are neutral and do not ionize in the physiological pH range (pH 1–14). Unless your biphenyl scaffold has a specific ionizable group (e.g., a carboxylic acid, amine, or pyridine substituent), adjusting pH will not improve solubility and may only degrade the compound or the buffer capacity.
Q: I see "brick dust" mentioned often. What does this mean for my biphenyl amide? A: "Brick dust" refers to compounds with high melting points (>200°C) and low solubility. It implies that the solid is very stable. To dissolve it, you must pay a high energy "tax" to break the crystal lattice. This is why DMSO (which disrupts lattice interactions) is the preferred stock solvent, and why Cyclodextrins (which hide the hydrophobic surface) are the preferred aqueous carriers.
References
-
Creative Bioarray . Aqueous Solubility Assays - Kinetic and Thermodynamic. Retrieved from [Link]
-
Sygnature Discovery . Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
National Institutes of Health (PubMed) . Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry . Effect of cyclodextrin complexation on phenylpropanoids' solubility. Retrieved from [Link]
Technical Support Center: Preventing Oxidation of Amino Groups During Benzamide Synthesis
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered questions regarding the prevention of amino group oxidation—a critical side reaction that can compromise yield, purity, and overall success of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific experimental observations that may indicate amino group oxidation and provides a systematic approach to diagnose and resolve the underlying issues.
Issue 1: My reaction mixture turns dark brown, black, or develops a deep color upon addition of reagents.
This is a common and often immediate visual indicator that your starting amine, particularly anilines, may be undergoing oxidation.
Potential Cause 1: Air Oxidation Aromatic amines, like aniline, are susceptible to oxidation by atmospheric oxygen.[1] This process can be slow on its own but is often accelerated by the presence of metal catalysts or even the reaction conditions themselves.[1] The oxidation can proceed through radical intermediates, leading to the formation of highly colored polymeric materials or byproducts like azobenzenes.[1]
Troubleshooting Steps:
-
Work Under an Inert Atmosphere: The most direct way to prevent air oxidation is to remove oxygen from the reaction environment.[1]
-
Action: Assemble your glassware while it's still hot from the oven and cool it under a stream of dry nitrogen or argon.
-
Action: Deoxygenate your solvents by bubbling an inert gas (N₂ or Ar) through them for 15-20 minutes prior to use.[1]
-
Action: Maintain a positive pressure of inert gas throughout the reaction, using a bubbler to monitor the flow. Add reagents via cannula or a dropping funnel to minimize atmospheric exposure.[1]
-
Potential Cause 2: Reaction pH The rate of aniline oxidation is highly dependent on the pH of the reaction medium.[1] Oxidation rates can increase in acidic conditions, often peaking near the pKa of the specific aniline derivative.[1]
Troubleshooting Steps:
-
pH Control:
-
Action: If your protocol allows, adjust the pH of the reaction mixture. For Schotten-Baumann reactions, the presence of a base like aqueous NaOH is standard to neutralize the HCl byproduct, which also helps control the pH.[2][3]
-
Action: Consider using a buffered solution if your reaction is sensitive to pH fluctuations.
-
Potential Cause 3: Oxidizing Reagents or Catalysts Certain reagents or metal salts (e.g., Cu(II), Fe(III)) used in your synthesis might themselves be capable of oxidizing the amine.[1]
Troubleshooting Steps:
-
Reagent Selection:
Issue 2: My product yield is low, and I observe multiple unexpected spots on my TLC analysis.
Low yields and the presence of multiple byproducts are strong indicators of competing side reactions, with amine oxidation being a likely culprit.
Potential Cause: Formation of Oxidized Byproducts Oxidation of the amino group can lead to a variety of byproducts, including nitroso, nitro, and azoxy compounds, as well as polymeric materials.[4][5] These byproducts consume your starting amine, reducing the yield of the desired benzamide, and complicate purification.
Troubleshooting Steps:
-
Implement a Protecting Group Strategy: Temporarily "masking" the reactive amino group with a protecting group is a highly effective strategy to prevent oxidation and other unwanted side reactions.[1][6][7]
-
Action: Acetylation of the amine to form an acetanilide is a common and robust method.[1][6] The resulting acetamido group is less activating, which helps prevent oxidation.[1][8]
-
Workflow: This involves a two-step addition to your synthesis: protection before the main reaction and deprotection after.[1]
-
-
Add a Radical Scavenger: Since some oxidation pathways proceed through radical intermediates, introducing a scavenger can inhibit these processes.
-
Action: A historical and practical method for storing aniline is over zinc dust, which acts as a reducing agent to prevent oxidation.[1] While not always compatible with downstream chemistry, the principle of adding a reducing agent or antioxidant can be applied cautiously.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason amino groups, especially in anilines, are so prone to oxidation during benzamide synthesis?
A1: The high reactivity of the amino group in anilines stems from the lone pair of electrons on the nitrogen atom. This lone pair makes the amine nucleophilic and basic.[8][9] However, it also makes the group susceptible to oxidation (loss of electrons). The aromatic ring in aniline further enhances this susceptibility by delocalizing electron density, making the amine easier to oxidize compared to aliphatic amines. Electron-donating groups on the aniline ring will further lower the redox potential, making the compound even easier to oxidize.[1]
Q2: How do I choose the right protecting group for my amine?
A2: The ideal protecting group should be easy to install, stable under your benzamide synthesis conditions, and easy to remove with high yield without affecting the rest of your molecule.[7] For preventing oxidation during acylation, the acetyl group is a very common choice.[1][6] It effectively reduces the activating nature of the amino group.[8] Other options like carbamates (e.g., Boc, Cbz) are also widely used, and the choice often depends on the overall synthetic strategy and the presence of other functional groups.[7]
Q3: Can the base used in the Schotten-Baumann reaction influence amine oxidation?
A3: Yes, the choice and strength of the base can influence the outcome. In the context of direct amine oxidation (not acylation), stronger bases can promote the formation of nitroaromatics from anilines in the presence of an oxidant like hydrogen peroxide, while milder bases may favor the formation of azoxybenzenes.[4][5] In a typical Schotten-Baumann reaction for benzamide synthesis, a base like NaOH or pyridine is used primarily to neutralize the HCl generated.[2][3][10][11] This prevents the protonation of the starting amine, which would render it non-nucleophilic. While this is its primary role, maintaining a basic pH helps to avoid the acidic conditions that can accelerate the oxidation of some anilines.[1]
Q4: I suspect I have N-oxide or nitro byproducts. How can I characterize them?
A4: A combination of chromatographic and spectroscopic techniques is essential.
-
TLC: Oxidized byproducts will likely have different polarities and thus different Rf values compared to your starting material and desired product.
-
Mass Spectrometry (MS): This is a powerful tool for identifying byproducts. Look for mass peaks corresponding to the addition of one or more oxygen atoms to your starting amine (e.g., M+16 for N-oxide, M+32 for nitro).
-
Infrared (IR) Spectroscopy: N-O stretching vibrations can be indicative. Nitro groups typically show strong asymmetric and symmetric stretches around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons near the oxidized nitrogen will be significantly affected.
Section 3: Key Protocols and Data
Protocol 1: Protection of Aniline via Acetylation
This protocol details the conversion of an aniline to a less reactive acetanilide to prevent oxidation during subsequent reactions.[1]
-
Dissolve Aniline: In a round-bottom flask, dissolve the aniline derivative (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Add Reagent: While stirring the solution, add acetic anhydride (1.1 equivalents) dropwise. A base like pyridine can be used to catalyze the reaction.[1]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting aniline has been consumed.
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide product.
-
Isolation: Collect the solid product by suction filtration, wash it with cold water, and dry it thoroughly before proceeding to the next step.
Protocol 2: General Benzamide Synthesis (Schotten-Baumann) under Inert Atmosphere
This protocol describes a standard procedure for synthesizing benzamide while minimizing exposure to atmospheric oxygen.[1]
-
Glassware Preparation: Thoroughly dry all glassware (reaction flask, dropping funnel, etc.) in an oven and cool under a stream of dry nitrogen or argon.
-
Solvent Degassing: Deoxygenate the required solvent by bubbling a steady stream of nitrogen or argon through it for at least 15-20 minutes.[1]
-
Apparatus Setup: Assemble the reaction apparatus while maintaining a positive pressure of inert gas.
-
Reagent Preparation: In separate flasks, dissolve your protected amine (e.g., acetanilide) in the degassed solvent and prepare your solution of benzoyl chloride.[12]
-
Reaction: Add the amine solution and the required base (e.g., 10% aqueous NaOH) to the reaction flask.[2] Cool the mixture in an ice bath.
-
Addition: Add the benzoyl chloride solution dropwise with vigorous stirring.[2][13]
-
Reaction Completion: Allow the reaction to stir for the required duration, monitoring by TLC.
-
Work-up: Perform the work-up and purification as quickly as possible to minimize renewed air exposure.
Protocol 3: Deprotection of Acetanilide
After the main reaction is complete, this protocol regenerates the aniline moiety.[1]
-
Dissolve Protected Compound: Dissolve the N-acetylated product in a mixture of ethanol and water.
-
Add Acid/Base: Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution. The deprotected product can then be isolated by filtration or extraction.
Data Summary Table: Influence of Substituents on Aniline Oxidation Potential
The susceptibility of an aniline derivative to oxidation is related to its redox potential. This can be influenced by substituents on the aromatic ring.[1]
| Substituent Type on Aniline Ring | Effect on Redox Potential (E₁/₂) | Ease of Oxidation | Reference |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Decreases E₁/₂ | Easier to Oxidize | [1] |
| No Substituent (-H) | Baseline | Baseline | [1] |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Increases E₁/₂ | Harder to Oxidize | [1] |
Section 4: Visual Guides
Diagram 1: Decision Workflow for Preventing Amine Oxidation
This diagram outlines the logical steps a researcher should take when encountering or anticipating amine oxidation issues.
Caption: Decision tree for troubleshooting amine oxidation.
Diagram 2: Conceptual Workflow of a Protection Strategy
This illustrates the three main phases of using a protecting group in synthesis.
Caption: Three-phase workflow for using protecting groups.
References
- Benchchem. (n.d.). preventing oxidation of the aniline group during complexation.
-
Li, G., et al. (2023). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Available from: [Link]
- Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU OR 2/2011.
-
Hunt, I. (n.d.). Ch22: EArS of aromatic amines. University of Calgary. Retrieved February 20, 2026, from [Link]
-
Da Silva, G. (2014). Oxidation of amines in the atmosphere: A theoretical examination of the role of unimolecular peroxyl radical reactions. 248th National Meeting. Morressier. Available from: [Link]
-
Kurtén, T., et al. (2020). Atmospheric Autoxidation of Amines. Environmental Science & Technology. Available from: [Link]
-
Chen, S., et al. (2019). Amine Oxidation Catalyzed by NO2. OSTI.GOV. Available from: [Link]
-
Henbest, H. B., & Patton, R. (1960). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available from: [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Amrita Vishwa Vidyapeetham. Retrieved February 20, 2026, from [Link]
- Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
-
Li, G., et al. (2023). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. ACS Publications. Available from: [Link]
-
Khodja, A. (2024). Mechanism Explained: Acyl Protecting Groups for Amines. YouTube. Available from: [Link]
-
Le, C. M., et al. (2016). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. Accounts of Chemical Research. Available from: [Link]
-
askIITians. (2025). Why is acetylation performed before nitration of aniline?. Retrieved February 20, 2026, from [Link]
-
Laskin, A., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available from: [Link]
-
Laskin, A., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. ACS Publications. Available from: [Link]
-
ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Frontiers. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Royal Society of Chemistry. Available from: [Link]
-
Quora. (2019). Why is acetic acid used in the reaction of aniline and acetic anhydride?. Retrieved February 20, 2026, from [Link]
-
LSABM. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. Retrieved February 20, 2026, from [Link]
- Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 20, 2026, from [Link]
-
CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved February 20, 2026, from [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved February 20, 2026, from [Link]
-
Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved February 20, 2026, from [Link]
-
Sciencemadness Discussion Board. (2013). question an N-acetylation of aniline, using aspirin. Retrieved February 20, 2026, from [Link]
-
Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. Available from: [Link]
-
PubMed. (1976). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Retrieved February 20, 2026, from [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. Retrieved February 20, 2026, from [Link]
- Benchchem. (n.d.). optimizing reaction conditions for 4-benzoylbenzamide synthesis.
-
Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?. Retrieved February 20, 2026, from [Link]
-
Filo. (2025). Write chemical reaction of aniline with benzoyl chloride and write the name of product. Retrieved February 20, 2026, from [Link]
-
vibzzlab. (2021). Benzanilide : Schotten Baumann Benzoylation. YouTube. Available from: [Link]
-
National Institutes of Health. (n.d.). Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. PMC. Retrieved February 20, 2026, from [Link]
-
Vedantu. (n.d.). What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main. Retrieved February 20, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025). Synthesis and characterization of benzamide metal complexes. Retrieved February 20, 2026, from [Link]
-
Quora. (2024). What is the difference in the reaction of benzoyl chloride with phenols and anilines?. Retrieved February 20, 2026, from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved February 20, 2026, from [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 20, 2026, from [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved February 20, 2026, from [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved February 20, 2026, from [Link]
-
NileRed. (2021). Synthesis of Benzamide. YouTube. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. byjus.com [byjus.com]
- 4. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 11. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]
- 12. Write chemical reaction of aniline with benzoyl chloride and write the na.. [askfilo.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 4-(3-aminophenyl)-N,N-dimethylbenzamide Production
Welcome to the technical support center for the synthesis of 4-(3-aminophenyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful and optimized synthesis. As Senior Application Scientists, we have compiled this resource based on established principles of palladium-catalyzed cross-coupling reactions, drawing from extensive literature and practical experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A common and frustrating issue is the failure to obtain the desired product or achieving only a minimal yield. This can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction for the synthesis of 4-(3-aminophenyl)-N,N-dimethylbenzamide is resulting in very low or no product. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield in palladium-catalyzed cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the Pd(0) catalyst may have degraded.[1][2] For instance, Pd₂(dba)₃ can be unstable over time.[1] | • Use a reliable palladium source: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) that forms the active catalyst more reliably.[1] • Ensure efficient in-situ reduction: If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.[2] |
| Ligand Oxidation or Inappropriateness | Phosphine ligands are susceptible to oxidation by trace amounts of air, which hinders their ability to coordinate with the palladium center.[1] The chosen ligand may also not be suitable for the specific substrates. | • Use fresh or properly stored ligands: Ensure ligands are stored under an inert atmosphere. • Screen different ligands: For challenging couplings, especially with aryl chlorides, more electron-rich and bulky phosphine ligands like XPhos, SPhos, or RuPhos are often required to facilitate the oxidative addition step.[3][4] |
| Reagent Quality and Stability | The purity and stability of your starting materials are critical. For Suzuki-Miyaura coupling, boronic acids can be unstable and prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][5] | • Use high-purity reagents: Ensure your aryl halide and amine or boronic acid are of high purity. • For Suzuki coupling: Use freshly purchased or recently purified boronic acid. Consider using more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3] A slight excess (1.2-1.5 equivalents) of the boronic acid reagent can also compensate for potential degradation.[3] |
| Inadequate Base | The choice and quality of the base are crucial. In Suzuki-Miyaura coupling, the base activates the boronic acid for transmetalation.[3] In Buchwald-Hartwig amination, the base is required to deprotonate the amine. An inappropriate or weak base can lead to a stalled reaction.[3] | • Screen different bases: The effectiveness of a base is often dependent on the solvent and substrates. For Suzuki coupling, common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] For Buchwald-Hartwig, bases like NaOtBu or K₃PO₄ are often used.[6] |
| Sub-optimal Reaction Conditions | Temperature, solvent, and reaction time all play a significant role. Insufficient heating may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition.[1] | • Optimize temperature: Many cross-coupling reactions require heating. If the reaction is slow, cautiously increasing the temperature may improve the rate.[1] • Ensure proper degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3] • Choose an appropriate solvent: Solvents like toluene, dioxane, and THF are commonly used. Ensure they are anhydrous if required.[7][8] |
Experimental Workflow: Catalyst and Ligand Screening
A systematic approach to screening catalysts and ligands is often the most effective way to identify an optimal system for your specific substrates.
Caption: A generalized workflow for screening palladium catalysts and ligands to optimize a cross-coupling reaction.
Issue 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and significantly reduce the yield of your target molecule. Understanding the common side reactions is the first step in mitigating them.
Question: My reaction is producing significant amounts of side products like dehalogenated starting material or homocoupled products. How can I minimize these?
Answer:
Side product formation is a common challenge in palladium-catalyzed cross-coupling reactions. Here’s a breakdown of the most frequent side reactions and how to address them:
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Potential Causes | Recommended Solutions |
| Dehalogenation | The aryl halide is reduced, and the halogen is replaced by a hydrogen atom.[5] | This often occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with bases, solvents (like alcohols), or trace water. | • Avoid hydride sources: If dehalogenation is significant, consider switching from amine or alcohol-containing reagents to carbonate or phosphate bases and aprotic solvents.[5] • Optimize reaction conditions: Minimize reaction time and temperature, as prolonged heating can promote dehalogenation.[3] |
| Homocoupling | Dimerization of the aryl halide or the boronic acid (in Suzuki coupling).[3][7] | This is often promoted by the presence of oxygen or when the desired cross-coupling is slow.[3] | • Thorough degassing: Ensure the reaction mixture is free of oxygen.[3] • Controlled addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.[3] • Optimize catalyst loading: Fine-tuning the amount of catalyst can sometimes minimize homocoupling.[7] |
| Protodeboronation (Suzuki Coupling) | The boronic acid is converted to the corresponding arene by replacement of the boronic acid group with a hydrogen atom.[3][5] | This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids.[5] | • Use fresh and high-purity boronic acids. • Consider more stable boron reagents: Boronic esters or potassium trifluoroborate salts are often more stable.[3] • Use a slight excess of the boronic acid: This can help to drive the desired reaction to completion despite some degradation.[3] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 4-(3-aminophenyl)-N,N-dimethylbenzamide.
1. How do I choose the right catalyst system for my reaction?
The choice of the palladium source and ligand is crucial for a successful cross-coupling reaction.[9][10]
-
Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(ligand)₂ are common choices.[11][12] For improved reproducibility and ease of use, consider using commercially available pre-catalysts, which are often more stable and form the active catalytic species more reliably.[3][9]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[13][14]
-
For Suzuki-Miyaura Coupling: While simple phosphines like PPh₃ can be effective for some substrates, more challenging couplings often benefit from bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos.[4][14] These ligands promote the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[3][14]
-
For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky biaryl phosphine ligands are highly effective.[15][16] The choice of ligand can also influence the scope of the reaction with respect to the amine coupling partner.[16][17]
-
A decision tree for initial catalyst system selection can be visualized as follows:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. theses.enscm.fr [theses.enscm.fr]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting HPLC Separation of Benzamide Regioisomers
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of benzamide regioisomers. The separation of positional isomers is a frequent and significant challenge in pharmaceutical analysis, as the biological activity and toxicological profile of a compound can be dictated by the substitution pattern on an aromatic ring.[1] This document provides in-depth, cause-and-effect troubleshooting advice and robust protocols to help you achieve baseline resolution and symmetrical peak shapes for these challenging analytes.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses the most common issues encountered during the separation of benzamide regioisomers. Each answer provides a scientific rationale for the proposed solution, empowering you to make informed decisions in your method development.
Problem 1: Poor or No Resolution Between Regioisomer Peaks
Q: My benzamide regioisomers are co-eluting or have very poor resolution on a standard C18 column. What is the most effective strategy to resolve them?
A: This is the most prevalent issue when separating positional isomers. The fundamental challenge is that regioisomers often have nearly identical polarity and hydrophobicity, which are the primary drivers of separation on a C18 (octadecylsilane) stationary phase.[1] A C18 column separates primarily based on hydrophobic interactions, and since your isomers likely have the same molecular formula and similar logP values, this mechanism is often insufficient.
To achieve separation, you must exploit more subtle physicochemical differences. The most powerful way to alter selectivity is by changing the stationary phase chemistry, followed by optimizing the mobile phase.
Step-by-Step Troubleshooting Strategy:
-
Change the Stationary Phase to Induce Alternative Interactions: The most impactful change you can make is to switch to a column that offers a different separation mechanism.[2] For aromatic isomers, stationary phases that facilitate π-π interactions are highly effective.[3]
-
Recommendation: Employ a Phenyl-based column (e.g., Phenyl-Hexyl or Biphenyl). These phases contain phenyl groups that can interact with the electron-rich benzene ring of your benzamide analytes through π-π stacking.[4][5] Subtle differences in the electron density of the isomer rings, caused by the substituent's position, can be exploited by these interactions to achieve separation.[3][6]
-
Alternative: Consider a Pentafluorophenyl (PFP) phase. PFP columns provide a unique selectivity through a combination of π-π, dipole-dipole, and ion-exchange interactions, making them extremely useful for separating complex mixtures of positional isomers.[1]
-
-
Optimize the Organic Modifier: The choice of organic solvent can dramatically influence selectivity, especially on phenyl-based columns.[1]
-
Acetonitrile (ACN) vs. Methanol (MeOH): If you are using ACN, switch to MeOH, and vice-versa. Methanol, being a protic solvent, can enhance π-π interactions on phenyl columns, potentially increasing retention and altering elution order.[1] Conversely, the π-electrons in ACN can sometimes compete with the analyte for interactions on the stationary phase, which can also be used to modulate selectivity.[7]
-
-
Adjust Column Temperature: Temperature is a powerful yet often underutilized tool for optimizing selectivity.[8][9]
-
Rationale: Changing the temperature alters the thermodynamics of analyte-stationary phase interactions.[10][11] A change of even 5-10°C can sometimes reverse the elution order of closely eluting peaks or improve their resolution.[12] Generally, lower temperatures can enhance separation for isomers, though this is not a universal rule.[8][13]
-
Workflow for Resolving Co-eluting Regioisomers
Caption: A systematic workflow for troubleshooting poor resolution of benzamide regioisomers.
Problem 2: Asymmetrical Peaks (Tailing)
Q: My substituted benzamide peaks are showing significant tailing. How can I achieve a more symmetrical Gaussian shape?
A: Peak tailing is typically a result of unwanted secondary interactions between the analyte and the stationary phase.[14] For benzamides, which can possess basic nitrogen atoms, the most common cause is the interaction with acidic, ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns.[15] These strong interactions create a secondary, high-energy retention mechanism that leads to a tailed peak shape, compromising both resolution and accurate integration.[14]
Solutions to Mitigate Peak Tailing:
-
Lower the Mobile Phase pH: This is the most effective and common solution. By adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase, you lower the pH to around 2.5-3.0. At this pH, the residual silanol groups are protonated (Si-OH), neutralizing their negative charge and preventing strong ionic interactions with basic analytes.[1][14][15]
-
Use a Modern, High-Purity, End-Capped Column: Older HPLC columns (Type A silica) often have a higher concentration of metal impurities and acidic silanol groups.[14] Modern columns are made with high-purity silica (Type B) and are "end-capped," a process where bulky chemical groups are bonded to many of the remaining silanols, sterically hindering them from interacting with analytes.[1][15] If you are using an older column, upgrading can solve the problem instantly.
-
Reduce Sample Mass on Column: Injecting too much sample can saturate the primary retention sites on the column, forcing a larger proportion of analyte molecules to interact with the secondary silanol sites, which exacerbates tailing.[1] Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves, column overload was a contributing factor.
-
Add a Competing Base (Use with Caution): In older, established methods where changing the column or pH is not an option, adding a small amount of a basic "tail-suppressing" agent like triethylamine (TEA) to the mobile phase was a common practice.[14][16] The TEA preferentially interacts with the active silanol sites, effectively shielding them from the analyte. However, this approach is less common today due to the superior performance of modern columns and potential for ion suppression in mass spectrometry.
Mechanism of Silanol-Induced Peak Tailing
Caption: How mobile phase pH mitigates peak tailing for basic benzamides.
Frequently Asked Questions (FAQs)
Q1: Why are benzamide regioisomers so difficult to separate? A1: Their difficulty stems from their structural similarity. Regioisomers have the same molecular weight and functional groups, differing only in their position on the benzene ring.[1] This results in very similar physicochemical properties like hydrophobicity, pKa, and solubility, making them challenging to resolve with standard chromatographic methods that rely on these properties for separation.[1][17]
Q2: What is the best starting point for developing a new method for benzamide isomers? A2: A systematic screening approach is crucial.[1] Instead of starting with a standard C18 column, begin with a column known for isomer separations, like a Phenyl-Hexyl phase. Screen two different organic modifiers, typically acetonitrile and methanol, with a simple gradient (e.g., 5-95% organic over 15 minutes) at a controlled temperature (e.g., 30°C). This initial screen will quickly reveal the most promising conditions for achieving selectivity.
Q3: When should I use a Phenyl-based column versus a C18 column? A3: Use a C18 column when your analytes have significant differences in hydrophobicity (e.g., varying alkyl chain lengths). Use a Phenyl-based column when separating compounds with similar hydrophobicity but different aromatic character, such as positional isomers, or molecules with varying degrees of unsaturation.[4] The π-π interactions offered by phenyl phases provide an orthogonal separation mechanism to the hydrophobic interactions of a C18 column.[3][6]
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (Octadecyl) | Hydrophobic (van der Waals) | Separating compounds with differences in logP or alkyl chain length. |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic | Aromatic positional isomers, unsaturated compounds, polar compounds.[4][5] |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Shape | Halogenated compounds, positional isomers, complex mixtures requiring unique selectivity.[1] |
| Table 1. Comparison of common reversed-phase stationary phases for separating benzamide regioisomers. |
Q4: My benzamide is chiral. Does this guide still apply? A4: This guide applies to the separation of regioisomers, which are structural isomers. If your benzamide derivative is chiral, you will have enantiomers. Enantiomers have identical physicochemical properties in an achiral environment and cannot be separated on standard columns like C18 or Phenyl-Hexyl. To separate enantiomers, you must use a Chiral Stationary Phase (CSP) or a chiral additive in the mobile phase.[10][18][19] However, the principles of troubleshooting peak shape (tailing, fronting) discussed here are still fully applicable to chiral separations.
Key Experimental Protocols
Protocol 1: Initial Method Development Screening for Regioisomers
This protocol provides a robust starting point for developing a separation method for benzamide regioisomers.
-
Column Selection:
-
Primary Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).
-
Secondary Column (for comparison): C18 (same dimensions).
-
-
Sample Preparation:
-
Prepare a stock solution of the isomer mixture at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).[1]
-
Dilute to a working concentration of ~50-100 µg/mL using a 50:50 mixture of water and organic modifier.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B (Screen 1): 0.1% Formic Acid in Acetonitrile.
-
Mobile Phase B (Screen 2): 0.1% Formic Acid in Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: As determined by UV spectrum of the analyte (e.g., 230 nm or 254 nm).
-
Injection Volume: 5 µL.
-
-
Gradient Program:
Table 2. A generic starting gradient for screening.Time (min) %B 0.0 10 15.0 90 17.0 90 17.1 10 20.0 10 -
Evaluation:
-
Run the gradient with both ACN and MeOH on the Phenyl-Hexyl column.
-
Compare the resulting chromatograms, paying close attention to the selectivity (spacing) between the isomer peaks.
-
Select the solvent and column combination that provides the best initial separation for further optimization (e.g., adjusting gradient slope, temperature).
-
References
- Fiveable. (2025, August 15). Benzamide Definition - Organic Chemistry II Key Term.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Benchchem. (2025). Technical Support Center: Separation of Regioisomers in 2-Iodobenzamide Derivatization.
- PubMed. (2012, December 15). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography].
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- ResearchGate. Impact of column temperature on triacylglycerol regioisomers separation in silver ion liquid chromatography using heptane-based mobile phases.
- LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Element Lab Solutions. Peak Tailing in HPLC.
- CymitQuimica. CAS 55-21-0: Benzamide.
- Element Lab Solutions. Phenyl Stationary Phases for HPLC.
- PubMed. (2020, January 11). High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase.
- Benchchem. Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Pharmaguideline. Steps for HPLC Method Development.
- ResearchGate. (2025, August 6). The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- PubChem - NIH. Benzamide | C7H7NO | CID 2331.
- Wikipedia. Benzamide.
- Queen's University Belfast Research Portal. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.
- Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?
- MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation.
- Quora. (2024, March 29). Which one has a greater dipole moment: benzamide or benzoic acid?
- Chromatography Forum. (2017, December 14). separation of positional isomers.
- PharmaCores. (2025, May 27). HPLC method development: an overview.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- SciSpace. Hplc method development and validation: an overview.
- ThermoFisher. The Role of Temperature and Column Thermostatting in Liquid Chromatography.
- Shodex. How to Use Preparative HPLC -Part 3 About column temperature control in preparative.
- ResearchGate. (2019, February 26). How to separate two positional isomers of a polyphenol compound using RP-HPLC?
- Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
- University of South Alabama. Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography.
- MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
- BÜCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- ResearchGate. (2023, March 9). How to fix peak shape in hplc?
- Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
- Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Method development: an overview. [pharmacores.com]
- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. glsciences.com [glsciences.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. waters.com [waters.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. csfarmacie.cz [csfarmacie.cz]
Minimizing side reactions in the acylation of 3-aminophenyl derivatives
Welcome to the Technical Support Center for the acylation of 3-aminophenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to this common yet nuanced chemical transformation. Our goal is to empower you with the knowledge to minimize side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Chemoselectivity
The acylation of 3-aminophenyl derivatives, such as 3-aminophenol, presents a classic chemoselectivity challenge. These molecules possess two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The desired outcome is typically the selective N-acylation to form an amide, a crucial functional group in many pharmaceuticals and fine chemicals. However, competing O-acylation to form an ester, and diacylation, can lead to complex product mixtures, reducing the yield of the target molecule and complicating purification.
Understanding the factors that govern the reactivity of these two functional groups is paramount to achieving a successful and selective acylation. This guide will delve into the mechanistic principles and provide practical, field-proven advice to navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the acylation of 3-aminophenyl derivatives.
Q1: Why is my reaction primarily yielding the O-acylated product instead of the desired N-acylated product?
A1: While the amino group is generally a stronger nucleophile than the phenolic hydroxyl group, reaction conditions can significantly influence the outcome. O-acylation is favored under conditions that enhance the nucleophilicity of the hydroxyl group or diminish that of the amino group. This can occur under strongly basic conditions where the phenol is deprotonated to the more nucleophilic phenoxide ion. Conversely, under acidic conditions, the amino group can be protonated to its non-nucleophilic ammonium salt, favoring O-acylation.[1][2][3]
Q2: I am observing a significant amount of diacylated product. How can I prevent this?
A2: Diacylation, where both the amino and hydroxyl groups are acylated, typically occurs when an excess of the acylating agent is used or when the reaction conditions are too harsh.[1][4] To minimize diacylation, consider the following:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.
-
Controlled Addition: Add the acylating agent slowly or dropwise to the reaction mixture. This helps to maintain a low concentration of the acylating agent at any given time, favoring the more reactive amino group.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity.
Q3: What is the role of a base, like pyridine or triethylamine, in the acylation reaction?
A3: A non-nucleophilic base is often added to acylation reactions for two primary reasons. First, it acts as a scavenger for the acid byproduct generated during the reaction (e.g., HCl if an acyl chloride is used). This prevents the protonation and deactivation of the amino group. Second, it can act as a catalyst, particularly in the case of 4-dimethylaminopyridine (DMAP), which significantly enhances the reaction rate.[4]
Q4: Can the solvent choice impact the selectivity of the acylation?
A4: Yes, the solvent plays a crucial role. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often preferred as they effectively dissolve the reactants without participating in the reaction.[4] The polarity of the solvent can also influence the relative nucleophilicity of the amino and hydroxyl groups.
Q5: My starting 3-aminophenol is colored. Will this affect my reaction?
A5: Aminophenols, particularly 2- and 4-aminophenol, are susceptible to oxidation, which can lead to the formation of colored impurities.[1][5][6] These impurities can potentially interfere with the reaction and contaminate the final product. It is advisable to use purified starting materials. If your starting material is discolored, consider purification by recrystallization, possibly in the presence of a reducing agent like sodium metabisulfite, or treatment with activated charcoal to remove colored impurities.[6][7]
Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to troubleshooting common issues encountered during the acylation of 3-aminophenyl derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of N-Acylated Product | 1. Inactive Acylating Agent: The acylating agent (e.g., acyl chloride, anhydride) may have hydrolyzed due to moisture.[4] 2. Protonated Amine: The amino group is protonated and thus non-nucleophilic. 3. Insufficient Reactivity: The chosen acylating agent is not reactive enough under the applied conditions. | 1. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4] 2. Add a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize any acid present and deprotonate the ammonium salt. 3. Consider a more reactive acylating agent (e.g., acyl chloride instead of an anhydride) or add a catalyst like DMAP.[4] |
| Significant O-Acylation | 1. Strongly Basic Conditions: Deprotonation of the phenol to the highly nucleophilic phenoxide. 2. Acidic Conditions: Protonation and deactivation of the amino group.[3] | 1. Avoid strong bases. Use a milder, non-nucleophilic base like pyridine. 2. Perform the reaction under neutral or slightly basic conditions. The addition of a base like sodium acetate can buffer the reaction medium.[8] |
| Formation of Diacylated Product | 1. Excess Acylating Agent: Using a large excess of the acylating agent.[1][4] 2. High Reaction Temperature: Increased reactivity leading to less selectivity. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 eq.) of the acylating agent.[4] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Complex Product Mixture / Difficult Purification | 1. Multiple Side Reactions: A combination of O-acylation, diacylation, and possibly other side reactions. 2. Impure Starting Materials: Presence of colored or reactive impurities in the 3-aminophenyl derivative.[5][6] | 1. Re-evaluate and optimize reaction conditions (stoichiometry, temperature, solvent, base). Consider a protecting group strategy (see below). 2. Purify the starting material before use. Recrystallization from a suitable solvent, sometimes with the addition of a reducing agent, can be effective.[6][7] |
Advanced Strategies for Selective N-Acylation
For challenging substrates or when high selectivity is critical, more advanced strategies may be necessary.
Protecting Group Strategy
A robust method to ensure selective N-acylation is to temporarily protect the hydroxyl group. The general workflow is as follows:
-
Protection: Selectively protect the phenolic hydroxyl group. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDMS).[9][10][11]
-
Acylation: Perform the N-acylation on the protected intermediate. With the hydroxyl group masked, the acylation will proceed selectively at the amino group.
-
Deprotection: Remove the protecting group to reveal the free hydroxyl group, yielding the desired N-acylated 3-aminophenyl derivative.
The choice of protecting group is crucial and should be orthogonal to the acylation and subsequent reaction conditions.
Experimental Protocols
Protocol 1: Selective N-Acetylation of 3-Aminophenol
This protocol provides a general procedure for the selective N-acetylation of 3-aminophenol using acetic anhydride.
Materials:
-
3-Aminophenol
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 3-aminophenol (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.05 eq.) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing Reaction Pathways
Competing N- vs. O-Acylation Pathways
Caption: Competing N- and O-acylation pathways.
Protected Acylation Workflow
Caption: Workflow for selective N-acylation using a protecting group strategy.
References
- BenchChem. (n.d.). Troubleshooting acylation reactions for urea derivatives.
- Google Patents. (1989).
- Google Patents. (1984).
- Google Patents. (1973).
- Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses.
- Saikia, U. P., Hussain, F. L., Suri, M., & Pahari, P. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Tetrahedron Letters, 57(15), 1634-1638.
- Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- BenchChem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.
- Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Google Patents. (1976).
- Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- Saikia, U. P., Hussain, F. L., Suri, M., & Pahari, P. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Tetrahedron Letters, 57(15), 1634-1638.
- Totton, E. L., & Raiford, L. C. (1954). Mixed Diacyl Derivatives of 2-Aminophenol Containing the Phenoxyacetyl Radical. Journal of the American Chemical Society, 76(9), 2383-2384.
- Quick, J., & Crelling, J. K. (1979). The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry, 44(4), 651-653.
- Paul, S., Joy, B. P., Sasikala, G., Raghuthaman, A. G., & Gudimetla, V. B. (2020). Copper‐NHC Based Ullmann Catalysis in Water for Selective N‐Arylation of 3‐Aminophenols. ChemistrySelect, 5(47), 14947-14951.
- Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.
- The Organic Chemistry Tutor. (2017, July 5).
- Google Patents. (2023).
- Wang, Z., et al. (2019). Chemoselective Acylation of Nucleosides. Chemistry – A European Journal, 25(1), 123-127.
- Kim, J., et al. (2019). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst.
- Pediaa. (2020, November 2).
- Google Patents. (1991).
- Quora. (2023, March 12).
- WIPO Patentscope. (1993). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.
- LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- OpenOChem Learn. (n.d.). EAS-Acylation.
- Magadum, D. B., & Yadav, G. D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18635-18644.
- Raiford, L. C. (1936). Mixed Diacyl Derivatives of O-Aminophenol Containing an Acyl Derived from a Sulfonic Acid. Proceedings of the Iowa Academy of Science, 43(1), 1.
- Wang, C., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
- Pal, P., & Mukhopadhyay, C. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
- Wang, X., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Particuology, 53, 115-122.
- Quora. (2018, October 2).
- Bodanszky, M. (2005). Peptide Chemistry: A Practical Textbook. Springer Science & Business Media.
- Yavari, I., et al. (2018). Three-component reaction of o-aminophenol (o-phenylenediamine), dialkyl acetylenedicarboxylate and 3-phenacylideneoxindolines. Molecular Diversity, 22(4), 869-876.
- Janežič, D., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 27(21), 7268.
- Rehman, A. U., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-6.
- Brainly.in. (2021, August 29).
- Wube, A. A., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Pharmaceuticals, 14(5), 412.
Sources
- 1. chemcess.com [chemcess.com]
- 2. differencebetween.com [differencebetween.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 6. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 7. US3748358A - Method of purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 11. learninglink.oup.com [learninglink.oup.com]
Validation & Comparative
Comparative Guide: Mass Spectrometry Profiling of Dimethylbenzamide Derivatives
Executive Summary
In drug discovery,
This guide objectively compares the fragmentation performance of these derivatives under two distinct ionization regimes: Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . While EI provides fingerprint-standard spectra for library matching, ESI-MS/MS offers superior sensitivity for biological matrices and unique "ortho-effect" diagnostic capabilities.
Mechanistic Foundations
To accurately interpret the mass spectra of dimethylbenzamide derivatives, one must understand the causality behind the bond cleavages. The fragmentation is governed by the stability of the resulting acylium ion and specific proximity effects.
The Dominant Pathway: -Cleavage
Regardless of the ionization method, the primary fragmentation channel for
-
Ionization: Formation of the molecular ion
(EI) or protonated molecule (ESI). -
-Cleavage: Loss of the dimethylamino radical (
, 44 Da) or neutral dimethylamine ( , 45 Da). -
Benzoyl Cation Formation: Generation of the stable benzoyl cation (
105). -
Secondary Fragmentation: Loss of CO (28 Da) to form the phenyl cation (
77).
The "Ortho Effect" (Isomer Differentiator)
This is the critical performance metric for distinguishing isomers. Derivatives with substituents in the ortho position (e.g., o-methyl-
-
Mechanism: The ortho substituent interacts with the amide carbonyl or nitrogen, often leading to the elimination of small neutrals (H
O, alcohols) or unique rearrangements. -
Diagnostic Value: The presence of "forbidden" neutral losses is a positive identification for ortho isomers.
Comparative Analysis: EI (Hard) vs. ESI (Soft)[1]
This section compares the analytical utility of the two dominant methodologies.
Table 1: Performance Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | High (70 eV) | Low (Soft) |
| Molecular Ion | Weak or Absent ( | Dominant Base Peak ( |
| Structural Data | Rich "fingerprint" fragmentation | Requires Collision Induced Dissociation (CID) |
| Library Match | Excellent (NIST/Wiley compatible) | Poor (Instrument dependent) |
| Isomer Resolution | Moderate (based on intensity ratios) | High (via energy-resolved breakdown curves) |
| Matrix Tolerance | Low (Requires GC separation) | High (Compatible with LC-biological fluids) |
Expert Insight: When to use which?
-
Use EI during early-stage synthesis verification when samples are pure and volatile. The standard 70 eV spectra allow for instant validation against the NIST database.
-
Use ESI-MS/MS during DMPK studies (plasma stability, metabolite ID). The ability to isolate the parent ion (
149) and ramp collision energy (CE) allows for the detection of low-abundance metabolites that would be lost in the chemical noise of EI.
Visualizing the Fragmentation Pathway[2]
The following diagram illustrates the fragmentation logic, highlighting the divergence between standard
Figure 1: Fragmentation pathway contrasting the universal
Experimental Protocol: ESI-MS/MS Isomer Differentiation
This protocol is designed to validate the structural identity of dimethylbenzamide derivatives, specifically to flag ortho isomers which may have different toxicological profiles than their meta/para counterparts.
Prerequisites
-
Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.
-
Solvents: LC-MS grade Methanol and Formic Acid.
-
Standards:
-, -, and - isomers of the target dimethylbenzamide derivative.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of derivative in 1 mL Methanol.
-
Dilute to 1 µg/mL with 50:50 Methanol:Water (+0.1% Formic Acid).
-
Why: Acidification ensures efficient protonation
in positive mode.
-
-
Direct Infusion (Tune):
-
Infuse at 10 µL/min.
-
Set Capillary Voltage: 3.5 kV.
-
Source Temp: 300°C.
-
-
Energy-Resolved MS/MS (The Critical Step):
-
Isolate the precursor ion (e.g.,
150 for protonated -dimethylbenzamide). -
Ramp Collision Energy (CE): Acquire spectra at 10, 20, 30, and 50 eV.
-
Observation: At low CE (10-20 eV), the molecular ion survives. At medium CE (30 eV), the ortho effect (if present) is most maximized before the molecule is pulverized into smaller fragments.
-
-
Data Analysis & Validation:
-
Calculate Ratio
: Intensity of ( 105) / Intensity of Parent. -
Check for Diagnostic Neutrals: Look for
(Water loss) or (Methanol loss) depending on the substituent. -
Self-Validation: If the meta and para isomers show identical spectra (indistinguishable), but the ortho isomer shows a unique peak at
[Parent - Neutral], the method is validated.
-
References
-
NIST Mass Spectrometry Data Center. "Benzamide, N,N-dimethyl- Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. [Link][1]
-
Sheng, H., et al. (2018).[2] "Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry." Journal of the American Society for Mass Spectrometry. [Link]
-
Endo, H., & Hirota, M. (1975).[3] "Mass Spectra of ortho-Substituted N, N-Dimethylbenzamides." Mass Spectroscopy (Japan). [Link][3]
-
Lebedev, A. T. (2018). "Mass Spectrometry of Analytical Derivatives. 2. 'Ortho' and 'Para' Effects in Electron Ionization Mass Spectra." Journal of Analytical Chemistry. [Link]
Sources
- 1. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 2. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectra of ortho-Substituted N, N-Dimethylbenzamides. [jstage.jst.go.jp]
Comparative Guide: 3-Aminobenzamide vs. 4-Aminobenzamide Biological Activity
Executive Summary & Structural Context[1]
In the validation of Poly(ADP-ribose) polymerase (PARP) signaling pathways, the selection of the correct positional isomer is the difference between a validated hit and a false negative.
This guide compares 3-aminobenzamide (3-AB) and 4-aminobenzamide (4-AB) . While they share an identical molecular formula (
-
3-Aminobenzamide (Active): The meta-amino geometry mimics the nicotinamide moiety of
, allowing it to competitively inhibit PARP-1 and PARP-2. It is the standard "probe" compound for PARP inhibition assays. -
4-Aminobenzamide (Inactive/Control): The para-amino geometry creates a steric mismatch within the catalytic pocket. It is frequently employed as a structural negative control to rule out off-target scaffold toxicity.
Critical Distinction: This guide focuses on aminobenzamides (amine on the benzoyl ring), the standard reagents for PARP research. If your interest lies in N-(aminophenyl)benzamides (amine on the aniline ring), refer to Class I HDAC inhibitor protocols (where the ortho isomer is the active pharmacophore).
Mechanistic Comparison: The Geometry of Inhibition
The biological divergence of these isomers is dictated by their ability to fit the "Nicotinamide Pocket" of the PARP catalytic domain.
The 3-AB "Mimicry" Effect
PARP enzymes consume
-
H-Bond Network: The amide group of 3-AB forms critical hydrogen bonds with Gly863 and Ser904 residues in the PARP-1 active site.
-
Steric Fit: The amine group at the 3-position (meta) sits in a hydrophobic sub-pocket that tolerates small substituents, effectively locking the enzyme in an inactive conformation.
The 4-AB "Clash" Effect
-
Disrupted Binding: Moving the amine to the 4-position (para) alters the electron density of the aromatic ring (Hammett
constants: vs for amino group), affecting the pKa of the amide. -
Steric Exclusion: More importantly, the para-substituent clashes with the "ceiling" of the narrow active site cleft, preventing the amide group from engaging the catalytic serine residue.
Pathway Visualization (DOT)
The following diagram illustrates the competitive inhibition mechanism and the divergence in activity.
Caption: Figure 1. Mechanism of Action. 3-AB competitively blocks NAD+ binding, preventing PARylation. 4-AB fails to bind, allowing normal DNA repair signaling.
Quantitative Performance Data
When designing assays, use the following benchmarks. Note that 3-AB is a first-generation inhibitor; it is less potent than modern clinical drugs (e.g., Olaparib) but remains the standard for in vitro biochemical validation due to its reversibility and solubility.
| Feature | 3-Aminobenzamide (Active) | 4-Aminobenzamide (Control) | Application Note |
| Primary Target | PARP-1 / PARP-2 | None (Inactive) | Use 4-AB to subtract background noise. |
| IC50 (Cellular) | 5 – 50 µM | > 1000 µM (Inactive) | 3-AB potency depends on cell line/NAD+ levels. |
| Ki (Enzymatic) | 1.8 ± 0.2 µM | N/A (No binding) | 3-AB is a competitive inhibitor. |
| Solubility (Water) | ~25 mg/mL | ~5 mg/mL | 3-AB is significantly more soluble; 4-AB may require DMSO. |
| Selectivity | Moderate (hits other mono-ADP-ribosyltransferases) | N/A | 3-AB is not perfectly selective; use at <100µM to avoid off-targets. |
| Typical Stock Conc. | 100 mM (in DMSO or Ethanol) | 100 mM (in DMSO) | Store at -20°C; stable for 6 months. |
Experimental Protocols: Validating Specificity
Protocol: Cellular PARP Inhibition Assay (Immunofluorescence)
Objective: Visualize the inhibition of PAR polymer formation following DNA damage (
Reagents:
-
Cell Line: HeLa or MCF-7.
-
Damage Agent: Hydrogen Peroxide (
). -
Inhibitor: 3-Aminobenzamide (Stock: 100 mM).
-
Negative Control: 4-Aminobenzamide (Stock: 100 mM).
-
Detection: Anti-PAR antibody (Poly-ADP-ribose binding reagent).
Step-by-Step Workflow:
-
Seeding: Plate cells on coverslips in 6-well plates (
cells/well). Incubate overnight. -
Pre-treatment (Critical):
-
Treat Well A with Vehicle (DMSO).
-
Treat Well B with 3-AB (Final conc: 2 mM). Note: High conc needed for cellular competition with millimolar nuclear NAD+.
-
Treat Well C with 4-AB (Final conc: 2 mM).
-
Incubate for 30 minutes at 37°C.
-
-
Induction: Add
(500 µM) to all wells. Incubate for 10 minutes exactly.-
Why? PAR chains form rapidly (within minutes) and degrade quickly (half-life < 1 min) due to PARG activity.
-
-
Fixation: Aspirate media immediately. Fix with ice-cold Methanol:Acetone (1:1) for 10 min at -20°C.
-
Expert Tip: Do not use Paraformaldehyde (PFA) alone; it often fails to fix PAR chains effectively.
-
-
Staining:
-
Block with 5% BSA.
-
Incubate with Anti-PAR antibody (1:500) for 1 hour.
-
Incubate with FITC-conjugated secondary antibody.
-
-
Analysis:
-
Result A (Vehicle): Bright nuclear staining (massive PARylation).
-
Result B (3-AB): Dark nuclei (PAR synthesis blocked).
-
Result C (4-AB): Bright nuclear staining (similar to Vehicle).
-
Interpretation: If Well C is dark, your compound has off-target toxicity or the assay failed.
-
References
-
Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[2][3][4][5] Pharmacological Reviews, 54(3), 375-429.
-
Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777.
-
Sigma-Aldrich. (2023). 3-Aminobenzamide Product Specification & Solubility Data.
-
Rankin, P. W., et al. (1989). Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo. Journal of Biological Chemistry, 264(8), 4312-4317.[6]
-
BenchChem. (2025). Technical Guide to the Solubility of 4-aminobenzamide.
Sources
- 1. chempaign.net [chempaign.net]
- 2. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]
- 5. Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide to HPLC Purity Standards for 4-(3-aminophenyl)-N,N-dimethylbenzamide
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-(3-aminophenyl)-N,N-dimethylbenzamide, a key building block in medicinal chemistry. We will explore a primary reversed-phase HPLC (RP-HPLC) method, compare it with alternative HPLC and other analytical techniques, and provide the scientific rationale behind the methodological choices, all grounded in established regulatory standards.
The Central Role of Purity for 4-(3-aminophenyl)-N,N-dimethylbenzamide
4-(3-aminophenyl)-N,N-dimethylbenzamide is an aromatic amine and benzamide derivative. Its bifunctional nature makes it a versatile intermediate in the synthesis of more complex molecules. Impurities, which can arise from the synthetic route or degradation, may be structurally similar to the main compound. These impurities can have their own pharmacological or toxicological profiles, potentially impacting the safety and efficacy of the final drug product. Therefore, a robust, selective, and validated analytical method is required to ensure that the purity of this intermediate meets stringent quality standards.
Gold Standard: Reversed-Phase HPLC for Purity Determination
Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds, including polar and non-polar molecules.[1][2] For 4-(3-aminophenyl)-N,N-dimethylbenzamide, a C18 stationary phase is the logical first choice. The non-polar C18 chains will interact with the aromatic rings of the molecule, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, will elute the compound.
Potential Impurities and Degradants
A stability-indicating method must be able to separate the main compound from its potential impurities and degradation products.[3][4] Based on its structure, potential process-related impurities could include starting materials from its synthesis or byproducts from incomplete reactions. Degradation is likely to occur at the amino group (oxidation) or the amide bond (hydrolysis) under stress conditions.
A forced degradation study is essential to generate these potential degradants and prove the method's specificity.[5][6] This involves subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light.
Comparative HPLC Methodologies
While a standard RP-HPLC method is reliable, alternative HPLC approaches can offer advantages in terms of speed or selectivity. Below is a comparison of three hypothetical, yet realistic, HPLC methods for the purity analysis of 4-(3-aminophenyl)-N,N-dimethylbenzamide.
| Parameter | Method A: Standard RP-HPLC | Method B: Fast UHPLC | Method C: Alternative Selectivity |
| Instrumentation | Standard HPLC System | UHPLC System | Standard HPLC System |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, <2 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 2.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 20-80% B over 20 min | 20-80% B over 3 min | 30-70% B over 15 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Hypothetical Run Time | ~25 minutes | ~5 minutes | ~20 minutes |
| Key Advantage | Robust, widely available | High throughput, reduced solvent | Different selectivity for difficult-to-separate impurities |
| Key Disadvantage | Longer run time | Requires high-pressure system | Methanol can lead to higher backpressure |
Causality Behind Method Choices:
-
Method A is the benchmark, using standard column dimensions and a gradient suitable for resolving a variety of potential impurities. Acetonitrile is often chosen for its lower viscosity and UV transparency.[1]
-
Method B leverages UHPLC technology with sub-2 µm particles to achieve a much faster analysis, ideal for high-throughput screening.[7]
-
Method C employs a Phenyl-Hexyl stationary phase. The phenyl groups in the stationary phase can have unique π-π interactions with the aromatic rings of the analyte and its impurities, offering a different selectivity compared to a standard C18 column.[8] Using methanol as the organic modifier can enhance these π-π interactions.[8]
Alternative Analytical Frameworks
While HPLC is the primary choice, other techniques can be complementary.
| Technique | Principle | Applicability for 4-(3-aminophenyl)-N,N-dimethylbenzamide | Advantages | Limitations |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9][10] | Primary method. Ideal for purity and impurity quantification. | Robust, versatile, well-established, high resolution.[11] | Higher solvent consumption compared to other techniques. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[12] | Limited applicability for the parent compound due to its low volatility. Useful for detecting volatile impurities or residual solvents. | High sensitivity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds.[12] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO2) as the mobile phase.[13] | A "greener" alternative to normal-phase HPLC for purification or chiral separations if applicable. | Faster separations, reduced organic solvent consumption.[11][13] | Requires specialized instrumentation.[11] |
| LC-MS | Couples the separation power of HPLC with the detection capabilities of mass spectrometry. | Powerful for impurity identification and characterization during method development and forced degradation studies. | Provides molecular weight and structural information for impurity identification.[14] | More complex instrumentation and higher cost. |
Experimental Protocols
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Protocol 1: Purity Determination by HPLC (Method A)
This protocol is a self-validating system when performed according to the principles outlined in ICH and USP guidelines.[9][15]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 4-(3-aminophenyl)-N,N-dimethylbenzamide reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 4-(3-aminophenyl)-N,N-dimethylbenzamide sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
-
Use the parameters specified for Method A in the comparison table.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
The theoretical plates should be more than 2000.
-
-
Procedure:
-
Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.
-
Calculate the purity of the sample by area normalization, assuming the response factor of the impurities is the same as the main peak.
-
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (as per ICH Q1B guidelines).
-
Analysis: Neutralize the acid and base samples if necessary, then dilute all samples to an appropriate concentration and analyze by HPLC to assess for degradation and peak purity.
Method Validation: The Pillar of Trustworthiness
A detailed validation of the chosen HPLC method is mandatory to ensure its reliability.[16][17] This should be performed according to the ICH Q2(R2) guidelines.[15][18]
Decision Logic for Method Selection
Caption: Decision tree for analytical method selection.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. This is typically established over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a sample with a known amount of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Conclusion
For determining the purity of 4-(3-aminophenyl)-N,N-dimethylbenzamide, a validated reversed-phase HPLC method using a C18 column stands as the gold standard due to its robustness, reliability, and high resolving power. While faster UHPLC methods can be employed for high-throughput needs, and alternative stationary phases like Phenyl-Hexyl can provide different selectivity for challenging separations, the fundamental principles of method validation must be applied to ensure data integrity. Complementary techniques such as GC and LC-MS are valuable for specific applications like volatile impurity analysis and structural elucidation, respectively. The choice of method should always be guided by the specific analytical requirements and validated according to established guidelines to ensure the quality and safety of the final pharmaceutical product.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- U.S. Pharmacopeia. (2023, November 1).
- AMSbiopharma. (2025, July 22).
-
Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Revisions per USP 621. Retrieved from [Link]
-
USPBPEP. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]
- U.S. Pharmacopeia. (2023).
- ICH. (2023, November 30).
- Lab Manager. (2025, October 2).
- BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
- BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines.
- Islam, T. (2022, June 30). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds.
- Journal of Chromatographic Science. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- American Pharmaceutical Review. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
- BenchChem. (2025).
- Molecules. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC.
- Publisso. (2020, October 9).
- PerkinElmer. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Talanta. (2008, February 1).
- Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- SciSpace. (n.d.).
- Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Pharmaceutical Technology. (2016, May 2).
- Thermo Fisher Scientific. (n.d.).
-
SIELC Technologies. (n.d.). Separation of N-(4-Aminophenyl)maleimide on Newcrom R1 HPLC column. Retrieved from [Link]
- ResearchGate. (2025, December 25).
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
-
DSI. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]
- ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
-
Pharmaffiliates. (n.d.). 4-(4-Aminophenyl)-N,N-dimethylbenzamide. Retrieved from [Link]
- BenchChem. (2025). strategies to reduce impurities in benzamide synthesis.
- Science Publishing Group. (2017, January 10). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC.
- Nacalai Tesque, Inc. (n.d.). 7.
- Chromatography Today. (n.d.).
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
- SIELC Technologies. (2018, February 16). Benzamide, N-(3-aminophenyl)-.
- National University of Pharmacy. (2020, October 2). Development and Validation of the Method for Simultaneous Determination of Benzydamine Hydrochloride and Methylparaben in Dosage Form by HPLC.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Note: HPLC Purity Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide.
Sources
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nacalai.com [nacalai.com]
- 3. onyxipca.com [onyxipca.com]
- 4. scispace.com [scispace.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 7. agilent.com [agilent.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. uni-onward.com.tw [uni-onward.com.tw]
- 10. â©621⪠Chromatography [doi.usp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. youtube.com [youtube.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. database.ich.org [database.ich.org]
A Comparative Guide to the Crystal Structure Analysis of Amino-Substituted Biphenyl Amides
Introduction: The Structural Significance of Amino-Substituted Biphenyl Amides in Drug Discovery
Amino-substituted biphenyl amides represent a critical scaffold in medicinal chemistry and materials science. Their inherent structural rigidity, conferred by the biphenyl backbone, combined with the hydrogen bonding capabilities of the amide and amino functionalities, allows for the precise orchestration of molecular recognition events. This makes them privileged structures in the design of enzyme inhibitors, receptor antagonists, and novel materials with tailored solid-state properties. A thorough understanding of their three-dimensional structure at the atomic level is paramount for establishing structure-activity relationships (SAR) and for the rational design of next-generation therapeutics and functional materials.
This guide provides a comparative overview of the analytical techniques employed in the crystal structure analysis of amino-substituted biphenyl amides. We will explore the causal relationships behind experimental choices, compare the structural features of different substitution patterns, and present a holistic workflow for comprehensive structural elucidation.
Pillar 1: Single-Crystal X-ray Diffraction - The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction (SCXRD) remains the unequivocal method for determining the precise atomic arrangement within a crystalline solid. For amino-substituted biphenyl amides, SCXRD provides invaluable data on bond lengths, bond angles, torsion angles, and the intricate network of non-covalent interactions that govern the supramolecular architecture.
The Decisive Role of Hydrogen Bonding
The presence of both N-H donors (from the amide and amino groups) and C=O acceptors (from the amide) predisposes these molecules to form extensive hydrogen bonding networks. These interactions are the primary drivers of the crystal packing. For instance, the crystal structure of N-(4'-methylbiphenyl-4-yl)acetamide reveals extensive N–H…O hydrogen-bonding networks that define the packing in the unit cell[1]. The nature of these networks, whether they lead to chains, sheets, or more complex three-dimensional arrays, is highly dependent on the substitution pattern of the amino group.
In some cases, intramolecular hydrogen bonds can also play a significant role in defining the molecular conformation. For example, the X-ray crystal structure of N-Benzyl-3'-(2-(benzylamido)ethyl)-2-biphenylpropamide shows the formation of a 13-membered intramolecular hydrogen-bonded ring[2][3]. In contrast, the crystal structure of a related amide, N-benzyl-(2-benzylamido)-3'-biphenylamide, indicated the absence of intramolecular hydrogen bonding in the solid state, highlighting the subtle influence of substituent positioning[2][3].
Comparative Analysis of Substitution Patterns
The position of the amino substituent on the biphenyl ring system profoundly influences the overall molecular conformation and the resulting crystal packing.
-
Para-substitution: Generally leads to more linear and extended conformations, favoring the formation of one-dimensional hydrogen-bonded chains or two-dimensional sheets. This is often due to the ability of molecules to pack in a head-to-tail fashion, maximizing intermolecular interactions.
-
Meta-substitution: Can introduce a "kink" in the molecular geometry, often leading to more complex and less predictable packing arrangements. This can sometimes result in the formation of helical or wave-like supramolecular structures.
-
Ortho-substitution: The close proximity of the amino group to the biphenyl linkage or the amide functionality can lead to steric hindrance, which may favor the formation of intramolecular hydrogen bonds over intermolecular ones. This can significantly alter the crystal packing compared to the meta- and para-isomers. The steric effects of ortho-substituents can also influence the dihedral angle between the two phenyl rings of the biphenyl core[4].
The following table summarizes key crystallographic parameters for a selection of amino-substituted biphenyl amides, illustrating the impact of substitution on their solid-state structures.
| Compound | Substitution Pattern | Key Intermolecular Interactions | Supramolecular Motif | Reference |
| N-(4'-methylbiphenyl-4-yl)acetamide | para- | N–H…O hydrogen bonds | 1D chains | [1] |
| N-(2-amino-phenyl)-2-methyl-benzamide | ortho- | N–H…N, C–H…O, C–H…π | 3D network | [5] |
| 2-(4-methyl-2'-biphenyl)-4-amino-1,2,4-triazole-3-thiol | ortho- | N-H…S hydrogen bonds | Dimeric pairs | [6] |
Pillar 2: Spectroscopic Techniques - A Complementary Perspective
While SCXRD provides a static picture of the solid state, spectroscopic techniques offer valuable insights into the structure and dynamics of these molecules in both the solid and solution phases.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for probing the hydrogen bonding environment of the amide and amino groups. The position and shape of the N-H stretching vibrations are particularly informative.
-
Free N-H: In the absence of hydrogen bonding, the N-H stretching frequency is typically observed in the range of 3400-3500 cm⁻¹.
-
Hydrogen-Bonded N-H: When involved in a hydrogen bond, the N-H stretching frequency shifts to lower wavenumbers (typically 3200-3400 cm⁻¹) and the peak becomes broader and more intense. For example, a representative biphenyl sulfonamide shows a strong, broad N-H stretch at 3217 cm⁻¹, indicative of hydrogen bonding[7].
By comparing the IR spectra of different polymorphs or a series of related compounds, one can infer changes in the hydrogen bonding network.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-state NMR is crucial for confirming the chemical structure of the synthesized compounds. Furthermore, variable-temperature NMR experiments can be used to study conformational equilibria in solution, such as the equilibrium between intramolecularly hydrogen-bonded and non-bonded conformers[2][3]. In the solid-state, Cross-Polarization Magic Angle Spinning (CPMAS) NMR can provide information about the number of crystallographically independent molecules in the asymmetric unit and can be correlated with the data obtained from SCXRD.
Pillar 3: Computational Chemistry - Rationalizing Experimental Observations
Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data. DFT calculations can be used to:
-
Predict Molecular Geometries: Optimized geometries from DFT calculations can be compared with the experimentally determined crystal structures to assess the influence of crystal packing forces on the molecular conformation.
-
Analyze Non-Covalent Interactions: Computational tools can be used to visualize and quantify the strength of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice.
-
Simulate Spectroscopic Data: Theoretical IR and NMR spectra can be calculated and compared with experimental data to aid in the assignment of vibrational modes and chemical shifts.
Experimental Protocols
Single-Crystal X-ray Diffraction Workflow
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a suitable solvent, such as a mixture of dichloromethane and methanol[1]. Other techniques include vapor diffusion and cooling crystallization.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector[8].
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures[8].
Diagram of the SCXRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Spectroscopic Analysis Protocol
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer. Solid samples are often prepared as KBr pellets. The spectrum is recorded in the range of 4000-400 cm⁻¹[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer at a suitable frequency (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to a standard[7].
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound[7].
Diagram of the Integrated Analytical Approach
Caption: Integrated workflow for structural analysis.
Conclusion
The structural analysis of amino-substituted biphenyl amides is a multi-faceted endeavor that relies on the synergistic application of single-crystal X-ray diffraction, spectroscopic techniques, and computational modeling. While SCXRD provides the definitive solid-state structure, IR and NMR spectroscopy offer crucial complementary information about hydrogen bonding and conformational dynamics. Computational methods serve to rationalize the experimental findings and provide deeper insights into the nature of the intermolecular forces at play. By employing this integrated approach, researchers can gain a comprehensive understanding of the structure-property relationships in this important class of molecules, thereby accelerating the development of new drugs and materials.
References
-
Nesloney, C. L., & Kelly, J. W. (1996). Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucleate β-Sheet Structure. The Journal of Organic Chemistry, 61(9), 3127–3137. [Link]
-
Nesloney, C. L., & Kelly, J. W. (1996). Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucleate beta-Sheet Structure. The Journal of Organic Chemistry, 61(9), 3127-3137. [Link]
-
Synthesis of a biphenyl library for studies of hydrogen bonding in the solid state. (2015, October 13). University of Southampton Research Repository. Retrieved February 20, 2026, from [Link]
-
Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 693–698. [Link]
-
Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Bairwa, K., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Environmental Analytical Chemistry, 2(4). [Link]
-
Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories. (2025, August 10). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Naveen, S., et al. (2015). Synthesis and crystal structure analysis of 2-(4-methyl-2′-biphenyl)-4-amino-1,2,4-triazole-3-thiol. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Pietrzak, M. (2025, July 1). Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. ResearchGate. Retrieved February 20, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION OF SOME SUBSTITUTED BIPHENYL–2–AMINOTHIAZOL DERIVATIVES. (n.d.). International Journal of Scientific Research. Retrieved February 20, 2026, from [Link]
-
Gellman, S. H., et al. (1996). A 2,3'-Substituted Biphenyl-Based Amino Acid Facilitates the Formation of a Monomeric β-Hairpin-like Structure in Aqueous Solution at Elevated Temperature. Journal of the American Chemical Society, 118(25), 5836-5845. [Link]
-
Preparation of amino biphenyl derivatives. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Gellman, S. H., et al. (1999). Substituent Effect on Intramolecular Hydrogen Bonding in β-Amino Acid-Containing Polyamides. The Journal of Organic Chemistry, 64(5), 1566-1573. [Link]
-
Sharma, P., & Kumar, A. (n.d.). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research. Retrieved February 20, 2026, from [Link]
-
X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. (2024). Molecules, 29(19), 4583. [Link]
-
Hydrogen-bonding behavior of amidines in helical structure. (2024, October 23). Iowa State University Digital Repository. Retrieved February 20, 2026, from [Link]
-
Nagaraju, L. R., et al. (2017). Synthesis, X-Ray Crystal Structure Study, Hirshfeld Surface Analysis, and Biological Activity of N-(2-amino-phenyl)-2-methyl-benzamide. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Two crystal modifications of 4-hydroxybiphenyl: the biphenyl structure without an inversion center and a fully ordered structure containing nearly planar molecules. (n.d.). The Journal of Physical Chemistry A. Retrieved February 20, 2026, from [Link]
-
Crystal Structure of a Kinetically Persistent Transition State in a Computationally Designed Protein Bottle. (2014). Journal of the American Chemical Society, 136(4), 1546–1553. [Link]
-
Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400. (2011). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 1), 107–110. [Link]
-
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. (2024). Journal of Molecular Structure, 1301, 137350. [Link]
-
Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). ScienceDirect. Retrieved February 20, 2026, from [Link]
-
Zhang, Y., et al. (2014). The Role of Amino Acid Esters and the Amide Group in the Chiral Induction Process by a Novel Monoamide‐Linked Monozinc Bisporphyrinate. Chemistry – An Asian Journal, 9(10), 2874-2880. [Link]
-
The influence of alkyl groups at ortho-position of amino group on the structure and properties of polyimides. (2022, October 30). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Effect of amino acid additives on the crystallization of L-glutamic acid. (2005, March 15). University of Limerick. Retrieved February 20, 2026, from [Link]
-
Significance of aromatic-backbone amide interactions in protein structure. (2001, June 1). Proteins: Structure, Function, and Bioinformatics, 44(1), 1-11. [Link]
Sources
- 1. Synthesis of a biphenyl library for studies of hydrogen bonding in the solid state. - OAK Open Access Archive [oak.novartis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucleate beta-Sheet Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure of a Kinetically Persistent Transition State in a Computationally Designed Protein Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of N,N-dimethylbenzamide and N-methylbenzamide Scaffolds
In the landscape of drug discovery and development, the stability of a molecule is a cornerstone of its therapeutic potential. The amide bond, a ubiquitous functional group in pharmaceuticals, offers a critical balance between structural rigidity and biological activity.[1][2] However, its susceptibility to degradation presents a significant challenge for medicinal chemists.[3][4] This guide provides an in-depth comparison of the chemical and metabolic stability of two closely related scaffolds: N,N-dimethylbenzamide and N-methylbenzamide. Understanding the nuances of their stability profiles is paramount for researchers aiming to optimize the pharmacokinetic properties of drug candidates.
Chemical Stability: A Tale of Two Hydrolysis Pathways
The inherent chemical stability of the amide bond in both N,N-dimethylbenzamide and N-methylbenzamide is considerable. However, under forcing conditions such as strong acids or bases, they undergo hydrolysis to yield benzoic acid and the corresponding amine.[5][6][7] The rate and mechanism of this hydrolysis differ based on the substitution at the nitrogen atom.
Acid-Catalyzed Hydrolysis
Alkaline Hydrolysis
Under basic conditions, the hydrolysis of amides proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The alkaline hydrolysis of N-methylbenzamide and N,N-dimethylbenzamide has been studied, and interestingly, the hydrolysis of N,N-dimethylbenzamide does not involve extensive oxygen exchange with the solvent, unlike benzamide and N-methylbenzamide.[10][11][12] This suggests a difference in the partitioning of the tetrahedral intermediate formed during the reaction.[10]
Metabolic Stability: The Enzymatic Gauntlet
For a drug candidate, metabolic stability is often more critical than chemical stability as it dictates the compound's half-life and bioavailability in vivo. The primary sites of drug metabolism are the liver and plasma, where enzymes can degrade xenobiotics.[13][14]
Plasma Stability
Plasma contains various hydrolytic enzymes, such as esterases and amidases, that can cleave labile functional groups.[15][16] Generally, amides are more stable to hydrolysis than esters.[17] Both N,N-dimethylbenzamide and N-methylbenzamide scaffolds are expected to exhibit reasonable stability in plasma due to the inherent robustness of the amide bond. However, specific structural features of a larger drug molecule containing these scaffolds could influence its susceptibility to plasma enzymes.
Hepatic Microsomal Stability
The liver is the main organ for drug metabolism, with cytochrome P450 (CYP) enzymes, located in the microsomes, playing a major role in Phase I metabolism.[14] It is in this environment that the stability of N,N-dimethylbenzamide and N-methylbenzamide diverges significantly.
N,N-dimethylbenzamide: The primary metabolic pathway for N,N-dimethylbenzamide in liver microsomes is N-demethylation.[18][19] This process is initiated by the abstraction of a hydrogen atom from one of the N-methyl groups by a CYP enzyme, forming a carbon-centered radical. This is followed by the formation of an unstable N-hydroxymethyl-N-methylbenzamide intermediate, which then decomposes to yield N-methylbenzamide and formaldehyde.[18]
N-methylbenzamide: The metabolism of N-methylbenzamide also proceeds via oxidative pathways. It is converted to an N-(hydroxymethyl)benzamide metabolite.[20] This N-hydroxymethyl compound is a major metabolite found both in vitro and in vivo.[20]
The Critical Difference: Stability of Intermediates
A key distinction lies in the stability of the initial metabolic products. The N-(hydroxymethyl)-N-methylbenzamide formed from N,N-dimethylbenzamide is noted to be less stable than the N-(hydroxymethyl)benzamide derived from N-methylbenzamide, particularly under alkaline conditions.[20] The former readily degrades to produce formaldehyde.[20] This inherent instability of the initial metabolite of the tertiary amide can influence the subsequent metabolic fate and potential for toxicity.
The metabolic pathway for N,N-dimethylbenzamide essentially leads to the formation of N-methylbenzamide, which is then further metabolized. This makes the N,N-dimethylated scaffold a potential pro-drug for the N-methylated version, albeit with the release of formaldehyde.
Below is a diagram illustrating the primary metabolic pathways of these two scaffolds.
Caption: Primary metabolic pathways of N,N-dimethylbenzamide and N-methylbenzamide.
Comparative Stability Data Summary
The following table summarizes the key stability characteristics of the two scaffolds based on the available literature.
| Feature | N,N-Dimethylbenzamide | N-Methylbenzamide |
| Chemical Stability | Generally stable; undergoes acid and base-catalyzed hydrolysis.[8][11] May hydrolyze faster than N-methylbenzamide in strong acid.[10] | Generally stable; undergoes acid and base-catalyzed hydrolysis.[7][8][11] |
| Primary Metabolic Pathway | N-demethylation via an unstable N-hydroxymethyl intermediate.[18] | N-hydroxylation to form a more stable N-hydroxymethyl metabolite.[20] |
| Key Metabolites | N-methylbenzamide, Formaldehyde.[18] | N-(hydroxymethyl)benzamide, N-formylbenzamide.[20] |
| Metabolic Liability | The N-methyl groups are susceptible to CYP-mediated oxidation.[19] | The N-methyl group is susceptible to CYP-mediated oxidation.[20] |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of drug candidates containing these scaffolds, standardized in vitro assays are indispensable. Below are detailed protocols for plasma and liver microsomal stability assays.
Plasma Stability Assay
This assay evaluates the stability of a compound in the presence of plasma enzymes.[13][15]
Objective: To determine the rate of degradation of a test compound in plasma from various species (e.g., human, rat, mouse).
Materials:
-
Test compounds (N,N-dimethylbenzamide and N-methylbenzamide analogs)
-
Control compound (e.g., Propantheline, known to be unstable in plasma)
-
Pooled plasma (e.g., human, rat) from a commercial vendor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile containing an internal standard (e.g., Verapamil)
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of test and control compounds in DMSO (e.g., 10 mM). Create working solutions by diluting the stock solutions in a suitable buffer.
-
Reaction Setup: In a 96-well plate, add the test compound to plasma to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is low (e.g., < 0.5%) to avoid enzyme inhibition.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plate to precipitate plasma proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the compound remaining versus time. Calculate the half-life (t½) from the slope of the natural logarithm of the concentration versus time plot.
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.[14][21][22]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in the presence of liver microsomes.
Materials:
-
Test compounds
-
Control compounds with known metabolic rates (e.g., Dextromethorphan, Midazolam)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer, pH 7.4
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile containing an internal standard
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock and working solutions of test and control compounds as in the plasma stability assay.
-
Reaction Setup: In a 96-well plate, add the test compound, liver microsomes (e.g., 0.5 mg/mL protein concentration), and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS.
-
Data Analysis: Determine the half-life (t½) and calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
The workflow for a typical microsomal stability assay is depicted below.
Caption: A generalized workflow for a liver microsomal stability assay.
Conclusion and Strategic Implications
The choice between an N,N-dimethylbenzamide and an N-methylbenzamide scaffold in drug design has tangible consequences for the stability of the resulting molecule.
-
The N,N-dimethylbenzamide scaffold is metabolically more labile due to the presence of two methyl groups susceptible to N-dealkylation. This can lead to a shorter half-life. However, this liability can be strategically employed to design pro-drugs that release the active N-methylbenzamide analog in vivo. Strategies to improve the stability of this scaffold could include introducing steric hindrance near the N-methyl groups or replacing the methyl groups with more stable substituents.[23]
-
The N-methylbenzamide scaffold is generally more metabolically stable than its dimethylated counterpart as it lacks the rapid N-demethylation pathway that produces the tertiary amide's initial unstable metabolite. However, it is still subject to metabolism.
Ultimately, the optimal choice depends on the desired pharmacokinetic profile of the drug candidate. Early and iterative assessment of metabolic stability using the described in vitro assays is crucial for guiding the optimization of lead compounds and selecting candidates with a higher probability of success in clinical development.
References
-
Ghareb, N., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]
-
Toukhrani, C. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]
-
Cox, R. A. (2011). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry. Available at: [Link]
-
Brainly.com. (2023). With the correct choice of acid, the product(s) of the acid hydrolysis of N-methylbenzamide could be: A. - brainly.com. Available at: [Link]
-
Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? d. benzyl alcohol. Available at: [Link]
-
Chemistry World. (2026). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Available at: [Link]
-
Cyprotex. (n.d.). Plasma Stability. Available at: [Link]
-
Amrita Vishwa Vidyapeetham. (2023). Trying to Copy the Nature–the Amide Bond. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]
-
Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? a. N-methylbenzylamine. Available at: [Link]
-
Bunton, C. A., et al. (1968). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Available at: [Link]
-
PCBIS. (n.d.). Plasma stability. Available at: [Link]
-
Ross, D., et al. (1984). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology. Available at: [Link]
-
Threadgill, M. D., et al. (1994). The microsomal demethylation of N,N-dimethylbenzamides. Substituent and kinetic deuterium isotope effects. Biochemical Pharmacology. Available at: [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]
-
Creative Bioarray. (2026). Plasma Stability Assay. Available at: [Link]
-
Threadgill, M. D., et al. (1995). The microsomal dealkylation of N,N-dialkylbenzamides. Xenobiotica. Available at: [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]
-
ResearchGate. (n.d.). KOtBu‐catalyzed reduction of N,N‐dimethyl benzamide. Available at: [Link]
-
Cox, R. A., et al. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The mechanisms of the acid-catalyzed hydrolyses of amides and the S N 2 hydrolysis of an O-protonated lactam. Canadian Journal of Chemistry. Available at: [Link]
-
Bunton, C. A., et al. (1972). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Available at: [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available at: [Link]
-
Bunton, C. A., et al. (1968). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Available at: [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available at: [Link]
-
Research Repository. (n.d.). Enzyme-based Biodegradation of Hazardous Pollutants - An Overview. Available at: [Link]
-
Co/Al hydrotalcite. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Available at: [Link]
-
Monte, M. J. S., et al. (2010). Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy. Journal of Chemical & Engineering Data. Available at: [Link]
-
MDPI. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Available at: [Link]
-
Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]
-
ResearchGate. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Available at: [Link]
-
CORE. (n.d.). 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. Available at: [Link]
-
PubMed. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Available at: [Link]
-
PubMed. (2025). Ligand-field-controlled catalysis: Enzymatic hydrolysis of N, N-dimethylformamide. Available at: [Link]
Sources
- 1. Engineered enzymes create drug amides directly from aldehydes in greener synthesis route | Chemistry World [chemistryworld.com]
- 2. Trying to Copy the Nature–the Amide Bond - Amrita Vishwa Vidyapeetham [amrita.edu]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. brainly.com [brainly.com]
- 6. How could you convert N-methylbenzamide to the following compound... | Study Prep in Pearson+ [pearson.com]
- 7. N-Methylbenzamide | 613-93-4 | Benchchem [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 18. The microsomal demethylation of N,N-dimethylbenzamides. Substituent and kinetic deuterium isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The microsomal dealkylation of N,N-dialkylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. nedmdg.org [nedmdg.org]
A Comparative Guide to the Validation of Biphenyl Amine Intermediates for GMP Synthesis
For researchers, scientists, and drug development professionals operating under the rigorous framework of Good Manufacturing Practice (GMP), the validation of Active Pharmaceutical Ingredient (API) intermediates is a cornerstone of ensuring final product quality, safety, and efficacy. Biphenyl amine moieties are prevalent scaffolds in numerous pharmaceuticals, making their intermediates critical control points in the synthetic pathway. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of biphenyl amine intermediates, grounded in field-proven insights and supported by experimental data. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Imperative of Intermediate Validation in GMP Synthesis
The quality of an API is not determined solely by final product testing but is built-in throughout the manufacturing process. Biphenyl amine intermediates, while not the final drug substance, can introduce impurities that may be carried through subsequent steps, potentially compromising the safety and efficacy of the API.[1] The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," explicitly states that GMP principles should be applied to the manufacturing steps of intermediates.[1][2][3] This necessitates a robust analytical validation program to monitor and control the quality of these crucial materials.
A comprehensive validation strategy for biphenyl amine intermediates focuses on several key aspects:
-
Identity: Confirming the correct molecular structure.
-
Purity: Quantifying the main component and identifying and quantifying any impurities.
-
Strength: Determining the concentration or potency.
-
Stability: Assessing the chemical stability under various conditions to predict degradation pathways.
This guide will focus on the comparative validation of analytical methods for purity and stability assessment, as these are often the most complex and critical aspects.
Understanding the Impurity Landscape: Synthesis and Degradation
The potential impurities in a biphenyl amine intermediate are primarily derived from two sources: the synthetic route and degradation. A thorough understanding of these pathways is essential for developing specific and stability-indicating analytical methods.
Common Synthetic Routes and Potential Process-Related Impurities
Two of the most common methods for synthesizing the biphenyl core of these intermediates are the Suzuki-Miyaura coupling and the Ullmann condensation. Each has a distinct impurity profile.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid is widely used due to its mild conditions and high functional group tolerance.[1] However, it can introduce specific process-related impurities.
-
Homocoupling products: Formation of biaryls from the starting materials.
-
Residual palladium catalyst: A critical impurity that must be controlled to very low levels.
-
Unreacted starting materials: Aryl halides and arylboronic acids.
-
Byproducts from boronic acid decomposition.
-
-
Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming C-N bonds to create diarylamines.[2] It often requires high temperatures and can lead to:
-
Unreacted starting materials: Aryl halides and anilines.
-
Side-products from self-condensation.
-
Residual copper catalyst.
-
The following diagram illustrates the logical flow of identifying potential impurities based on the synthetic route.
Caption: Workflow for Identifying Potential Process-Related Impurities.
Degradation Pathways and Stability-Indicating Methods
Forced degradation studies are a regulatory requirement and a critical component of developing a stability-indicating analytical method (SIAM).[4][5] These studies intentionally stress the intermediate to generate potential degradation products that could form under storage or handling conditions.[4][5] For biphenyl amine intermediates, common degradation pathways include:
-
Hydrolysis: Cleavage of amide or other labile functional groups under acidic or basic conditions.
-
Oxidation: The amine functionality and electron-rich aromatic rings are susceptible to oxidation.
-
Photodegradation: The biphenyl system can absorb UV light, leading to potential cleavage or rearrangement.[6]
-
Thermal Degradation: High temperatures can induce decomposition.
A SIAM must be able to separate the intact intermediate from all process-related and degradation-related impurities, ensuring an accurate assessment of purity and stability.
Comparative Analysis of Analytical Techniques for Purity and Impurity Determination
The choice of analytical technique is a critical decision in the validation process. The most common methods for the analysis of biphenyl amine intermediates are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each has its strengths and weaknesses.
| Parameter | HPLC-UV | UPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, UV detection. | Separation on sub-2µm particles, UV detection. | Separation of volatile compounds, mass-based detection. | Separation based on polarity, mass-based detection. |
| Typical Analytes | Non-volatile, thermally stable impurities. | Non-volatile, thermally stable impurities. | Volatile, thermally stable impurities and residual solvents. | Non-volatile, thermally labile impurities, and for structural elucidation. |
| Resolution | Good | Excellent[1][7][8] | Excellent | Good to Excellent |
| Sensitivity (LOD/LOQ) | Moderate (ng/mL range)[9] | High (~10x > HPLC)[6][7][8] | High (pg/mL range for specific compounds) | Very High (pg/mL to fg/mL range)[10][11] |
| Analysis Time | 20-40 minutes | 2-10 minutes[1][6][7] | 15-30 minutes | 5-20 minutes |
| Cost | Low | Moderate | Moderate | High |
| Strengths | Robust, widely available, cost-effective. | High throughput, high resolution, reduced solvent consumption.[1][7][8] | Excellent for residual solvents and volatile impurities. | High sensitivity and specificity, structural information.[10][11] |
| Limitations | Lower resolution and sensitivity than UPLC. | Higher initial cost, potential for column clogging. | Requires volatile and thermally stable analytes; derivatization may be needed for polar amines.[2] | Matrix effects can suppress ionization, higher cost and complexity. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is the workhorse of the pharmaceutical industry for purity and impurity analysis. Its robustness and wide applicability make it an excellent choice for routine quality control.
Protocol: HPLC-UV Method for Purity and Impurity Profiling of a Biphenyl Amine Intermediate
-
Instrumentation: A standard HPLC system with a UV-Vis detector.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient should be optimized to achieve good separation of the main peak from all known impurities.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the biphenyl amine intermediate (typically in the range of 254-280 nm).
-
Injection Volume: 10 µL.[9]
-
Sample Preparation: Accurately weigh and dissolve the intermediate in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection
UPLC is a significant advancement over HPLC, utilizing smaller particle size columns (sub-2µm) to achieve faster analysis times, higher resolution, and greater sensitivity.[1][7][8] This is particularly advantageous for complex impurity profiles where closely eluting peaks need to be resolved.
Key Advantages of UPLC over HPLC:
-
Increased Throughput: Analysis times can be reduced by up to 10-fold, significantly increasing laboratory efficiency.[1][6][7]
-
Enhanced Resolution: The smaller particle size leads to sharper peaks and better separation of closely related impurities.[6][7][8]
-
Improved Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, allowing for the detection of lower-level impurities.[6][7][8]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to significant cost savings and a reduced environmental footprint.[8]
The following diagram illustrates the workflow for method development and validation, applicable to both HPLC and UPLC.
Caption: Workflow for Analytical Method Validation according to ICH Q2(R1).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds, making it ideal for the determination of residual solvents from the synthesis process.[2] It can also be used for the analysis of certain biphenyl amine intermediates if they are thermally stable or can be derivatized to increase their volatility.
Protocol: GC-MS Headspace Method for Residual Solvent Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: A mid-polarity GC column suitable for solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).[12]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A gradient program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 240 °C) to elute all solvents of interest.
-
Injector and Detector Temperatures: Typically 250 °C and 280 °C, respectively.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80-120 °C.
-
Vial Equilibration Time: 15-30 minutes.
-
-
Sample Preparation: Accurately weigh the biphenyl amine intermediate into a headspace vial and dissolve in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is an invaluable tool for the identification and characterization of unknown impurities and degradation products, especially those present at trace levels.[10][11]
Protocol: LC-MS/MS for Impurity Characterization
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but using volatile mobile phase modifiers such as ammonium formate or ammonium acetate instead of non-volatile buffers.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for amines.
-
Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) for structural elucidation.
-
-
Sample Preparation: Prepare the sample as for HPLC-UV analysis. For forced degradation samples, ensure the concentration is sufficient for the detection of minor degradants.
Conclusion: A Multi-faceted Approach to Validation
The validation of biphenyl amine intermediates for GMP synthesis requires a comprehensive and scientifically sound approach. There is no single "best" analytical method; rather, the optimal strategy involves a combination of techniques to build a complete picture of the intermediate's quality.
-
HPLC and UPLC are the cornerstones for routine purity testing and stability studies, with UPLC offering significant advantages in speed and resolution for complex samples.
-
GC-MS is essential for the control of residual solvents, a critical aspect of GMP compliance.
-
LC-MS is indispensable for the identification and structural elucidation of unknown impurities and degradation products, providing the detailed knowledge required for robust process development and regulatory submissions.
By carefully selecting and validating a suite of analytical methods, researchers and drug development professionals can ensure the quality and consistency of biphenyl amine intermediates, thereby safeguarding the integrity of the final API and, ultimately, protecting patient safety.
References
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link].
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 8). Separation Science. Retrieved February 20, 2026, from [Link].
-
UPLC vs HPLC: what is the difference? (2023, October 11). Alispharm. Retrieved February 20, 2026, from [Link].
-
A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. (2024, November 16). International Journal of Scientific Research & Technology. Retrieved February 20, 2026, from [Link].
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link].
-
Forced Degradation Studies for Biopharmaceuticals. (2026, February 16). BioPharm International. Retrieved February 20, 2026, from [Link].
-
Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant, a novel NK1 antagonist. (2010, November 2). PubMed. Retrieved February 20, 2026, from [Link].
-
Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved February 20, 2026, from [Link].
-
Gas chromatographic methods for residual solvents analysis. (n.d.). orientjchem.org. Retrieved February 20, 2026, from [Link].
-
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024, December 30). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link].
-
Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. (n.d.). Waters. Retrieved February 20, 2026, from [Link].
-
The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. (n.d.). Eurofins. Retrieved February 20, 2026, from [Link].
-
UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link].
-
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (n.d.). Shimadzu. Retrieved February 20, 2026, from [Link].
-
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved February 20, 2026, from [Link].
-
Solvent/Sample Interaction in the GC/MS Analysis of Amines. (n.d.). Cerno Bioscience. Retrieved February 20, 2026, from [Link].
-
The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. (n.d.). Innoteg. Retrieved February 20, 2026, from [Link].
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent. Retrieved February 20, 2026, from [Link].
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025, June 23). LCGC International. Retrieved February 20, 2026, from [Link].
-
(PDF) Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2017, January 30). ResearchGate. Retrieved February 20, 2026, from [Link].
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved February 20, 2026, from [Link].
-
Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (n.d.). SciELO. Retrieved February 20, 2026, from [Link].
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved February 20, 2026, from [Link].
-
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link].
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). HELDA. Retrieved February 20, 2026, from [Link].
-
Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved February 20, 2026, from [Link].
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023, July 15). Indian Journal of Pharmaceutical Education and Research. Retrieved February 20, 2026, from [Link].
-
Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (n.d.). European Medicines Agency. Retrieved February 20, 2026, from [Link].
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. sepscience.com [sepscience.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eurofins.it [eurofins.it]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(3-Aminophenyl)-N,N-dimethylbenzamide: Proper Disposal & Handling Guide
Executive Safety Summary
Treat as: Toxic Aromatic Amine / Irritant. In the absence of a compound-specific LD50, the structural presence of a primary aromatic amine (aniline derivative) necessitates handling this compound as a potential mutagen and methemoglobinemia agent.
Immediate Action Required:
-
Do Not: Dispose of down the drain. This compound poses a significant long-term toxicity risk to aquatic environments.[1]
-
Do Not: Mix with strong oxidizers (e.g., nitric acid, permanganates) or nitrosating agents, as this may generate explosive reactions or carcinogenic nitrosamines.
-
Disposal Path: High-temperature incineration via an approved hazardous waste contractor.
Chemical Hazard Profiling (SAR Analysis)
As a Senior Scientist, I rely on Structure-Activity Relationships (SAR) when specific SDS data is sparse for research intermediates. We deconstruct 4-(3-Aminophenyl)-N,N-dimethylbenzamide into its functional risk components to justify our disposal protocols.
| Functional Group | Hazard Characteristic | Operational Implication |
| 3-Aminophenyl (Aniline moiety) | High Toxicity / Sensitizer. Aromatic amines can absorb through skin and cause methemoglobinemia (oxygen deprivation in blood).[2] | Double Glove (Nitrile). All solid waste (weigh boats, gloves) must be bagged as hazardous. |
| N,N-Dimethylbenzamide | Irritant / Solvent-like properties. Generally stable but contributes to organic loading. | Compatible with standard non-halogenated organic waste streams. |
| Bi-aryl System | Persistence. The conjugated ring system resists biological breakdown in water treatment plants. | Zero Drain Disposal. Must be incinerated. |
Disposal Procedures: Step-by-Step
A. Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired inventory, spill cleanup materials, contaminated gloves, and weigh papers.
-
Segregation: Isolate from "General Lab Trash."
-
Packaging: Place solid waste in a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag.
-
Secondary Containment: If the solid is a fine powder, double-bag to prevent dust generation upon compression in the waste drum.
B. Liquid Waste (Solutions & Mother Liquors)
Applicability: HPLC effluent, reaction mixtures, or dissolved stock solutions.
-
Solvent Assessment:
-
Scenario A (Halogenated): If dissolved in DCM, Chloroform, or Chlorobenzene
Halogenated Waste Stream . -
Scenario B (Non-Halogenated): If dissolved in DMSO, Methanol, Ethanol, or DMF
Non-Halogenated Organic Waste Stream .
-
-
pH Check: Ensure the solution pH is between 5 and 9. While amines are basic, mixing them into a highly acidic waste drum can generate heat. If the solution is strongly acidic (
pH 4), neutralize slowly with Sodium Bicarbonate before adding to the solvent drum. -
Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace for vapor expansion).
C. Empty Containers (RCRA Compliance)
To classify a container as "RCRA Empty" (and therefore safe for glass recycling or trash), you must follow the Triple Rinse Protocol :
-
Rinse 1: Add solvent (e.g., Acetone or Methanol) to 10% of container volume. Cap and shake. Pour rinsate into Liquid Waste .
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Defacement: Cross out the label. Mark as "EMPTY."
-
Disposal: Place uncapped container in the lab glass recycling box or trash, depending on local facility rules.
Operational Workflow (Decision Tree)
The following diagram illustrates the logic flow for segregating this specific compound.
Figure 1: Decision logic for segregating 4-(3-Aminophenyl)-N,N-dimethylbenzamide waste streams. Note that all chemical paths lead to incineration.
Regulatory & Compliance Context
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), this compound is not explicitly "P-listed" or "U-listed" by specific CAS name in 40 CFR 261.33. However, it must be characterized by the generator:
-
Characteristic of Ignitability (D001): If disposed of in flammable solvents (MeOH, Acetone).
-
Generator Knowledge: Due to the aniline moiety, it is best practice to classify it as Toxic for disposal purposes to ensure incineration rather than fuel blending.
Compatibility Matrix
| Chemical Class | Compatibility | Reason |
| Oxidizers (Nitric Acid, Peroxides) | INCOMPATIBLE | Risk of rapid oxidation, fire, or formation of toxic nitrogen oxides (NOx).[2] |
| Acids (HCl, H2SO4) | Caution | Exothermic reaction (Acid-Base neutralization). Mix slowly if necessary. |
| Halogenated Solvents | Compatible | Can be co-packed for incineration, but segregating reduces disposal costs. |
References
-
Environmental Protection Agency (EPA). (2025). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
Code of Federal Regulations. 40 CFR § 261.7 - Residues of hazardous waste in empty containers. Retrieved from [Link][4][5][6][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. abdurrahmanince.net [abdurrahmanince.net]
- 3. fishersci.com [fishersci.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. When is an Empty Container RCRA Empty? [ehsleaders.org]
- 6. witpress.com [witpress.com]
- 7. How to Determine if Containers are RCRA-Empty [40 CFR 261.7] | Environmental Resource Center [ercweb.com]
Personal protective equipment for handling 4-(3-Aminophenyl)-N,N-dimethylbenzamide
The following technical guide details the safety and operational protocols for handling 4-(3-Aminophenyl)-N,N-dimethylbenzamide (CAS: 179627-06-6).
Executive Safety Summary
4-(3-Aminophenyl)-N,N-dimethylbenzamide is a biphenyl-amine derivative.[1] While specific toxicological data for this exact CAS is limited, its structural moieties—specifically the free aniline group attached to a benzamide core—necessitate strict containment.
The Core Hazard: The primary physiological risk is transdermal absorption leading to sensitization or methemoglobinemia (oxidation of hemoglobin), a known hazard of aniline derivatives. Do not treat this merely as a "nuisance dust."
Quick-Reference Hazard Matrix
| Hazard Category | Risk Level | Critical Control Measure |
| Inhalation | High (Dust/Aerosol) | Zero-Exposure: Handle only in a certified Chemical Fume Hood.[1] |
| Skin Contact | Critical | Double-Gloving: Anilines can permeate standard nitrile rapidly.[1] |
| Eye Contact | Moderate/High | Chemical Goggles: Required if handling powders or concentrated solutions. |
| Ingestion | High | Hygiene Barrier: Wash hands immediately after doffing gloves. |
Personal Protective Equipment (PPE) Protocol
Rationale: Standard laboratory PPE is insufficient for aniline-based research chemicals due to their lipophilicity and blood toxicity potential.
A. Hand Protection Strategy
Do not rely on single thin nitrile gloves. Research indicates that aromatic amines can break through 4-mil nitrile in <15 minutes.
-
Primary Layer (Inner): 4-mil Nitrile (Tactility).[1]
-
Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile (Barrier).[1]
-
Spill Response: Silver Shield® (Laminate) gloves are required for cleaning concentrated spills (>10 mL/g).
B. Respiratory & Body Protection[2][3][4][5][6][7]
-
Respiratory: If weighing outside a hood (strongly discouraged), a P100 HEPA respirator is mandatory. Surgical masks provide zero protection against chemical vapors or fine particulates.
-
Body: Tyvek® lab coat or apron recommended over standard cotton to prevent fabric saturation during spills.
Operational Handling Workflow
This workflow enforces a "Chain of Custody" for the chemical to prevent contamination of the general lab environment.
Phase 1: Preparation & Weighing
Location: Chemical Fume Hood or Powder Containment Enclosure.
-
Static Control: Use an anti-static gun or ionizer bar. Substituted benzamides are often electrostatic solids; "flying" powder is a major inhalation risk.
-
Taring: Tare the vial before opening the stock container.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Phase 2: Solubilization & Reaction
Solvent Note: This compound is likely soluble in DMSO, DMF, or Methanol.
-
Warning: DMSO enhances skin permeability, carrying the toxic payload directly into the bloodstream. Never handle DMSO solutions of this compound outside a fume hood.
Phase 3: Decontamination & Doffing
Proper removal of PPE is just as critical as wearing it.
Figure 1: Safe Handling Loop.[1] Note the critical step of wiping containers before removing them from the hood to protect the general lab bench.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep. Cover with wet paper towels (water/surfactant) to suppress dust, then wipe up.
-
Liquid Spill: Cover with absorbent pads. If dissolved in DMSO/DMF, treat as a "Permeation Hazard"—do not touch with thin gloves.
Waste Disposal[1][6][8][9]
-
Classification: Hazardous Organic Waste (Amine-containing).[1]
-
Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) as violent oxidation or nitration of the aniline ring may occur.
-
Labeling: Clearly tag waste as "Contains Aromatic Amines/Benzamides."
References & Validation
The protocols above are derived from structural analog hazard analysis (SAR) and standard chemical hygiene for aromatic amines.
-
Chemical Identity: 4-(3-Aminophenyl)-N,N-dimethylbenzamide (CAS 179627-06-6).[1][2] Aromsyn Chemical Database. Link
-
Analog Hazard (Aniline): Aniline - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Link[1]
-
Glove Permeation Data: Permeation of Aromatic Amines through Nitrile Gloves. Ansell Chemical Resistance Guide. Link
-
General Benzamide Safety: Safety Data Sheet: 4-Amino-N,N-dimethylbenzamide (Structural Analog). BLD Pharm. Link
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
